Product packaging for Lutidine acetate(Cat. No.:CAS No. 832733-17-2)

Lutidine acetate

Cat. No.: B14192272
CAS No.: 832733-17-2
M. Wt: 167.20 g/mol
InChI Key: DTFOIYPZPIQJCV-UHFFFAOYSA-N
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Description

The term "lutidine acetate" refers to a class of coordination complexes where lutidine (a dimethylpyridine isomer) and acetate anions act as ligands bound to a metal center. These compounds are significant in scientific research, particularly for developing advanced electrocatalysts and functional materials. A primary research application is in the Oxygen Evolution Reaction (OER), a critical process for electrochemical water splitting. Novel lutidine-coordinated cobalt(II) acetate complexes have demonstrated impressive OER activity, outperforming state-of-the-art catalysts like IrO₂ in terms of a higher turnover frequency (TOF) and lower onset potential . The coordination of lutidine, a Lewis base, alongside flexible acetate ligands, provides optimal electron-density and coordination flexibility around the metal center, which enhances catalytic performance . Beyond electrocatalysis, lutidine and acetate ligands are used to synthesize complexes with various metal ions, such as zinc(II), which serve as molecular precursors for metal oxide materials like ZnO . The specific isomeric form of lutidine (e.g., 2,6-, 3,5-) can dictate the resulting complex's nuclearity and structure, leading to diverse architectures from mononuclear species to coordination polymers . These compounds are for research purposes only and are not intended for diagnostic, therapeutic, or consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B14192272 Lutidine acetate CAS No. 832733-17-2

Properties

CAS No.

832733-17-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

acetic acid;2,3-dimethylpyridine

InChI

InChI=1S/C7H9N.C2H4O2/c1-6-4-3-5-8-7(6)2;1-2(3)4/h3-5H,1-2H3;1H3,(H,3,4)

InChI Key

DTFOIYPZPIQJCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C.CC(=O)O

Origin of Product

United States

Synthesis and Formation Pathways of Lutidine Acetate Systems

Synthetic Methodologies for Lutidine-Coordinated Metal Acetate (B1210297) Complexes

The direct reaction of metal acetates with lutidine isomers or the use of metal precursor salts in the presence of both lutidine and an acetate source are common strategies to synthesize these complexes. The choice of lutidine isomer and the metal center significantly influences the stoichiometry and geometry of the resulting complex.

The synthesis of zinc(II) acetate complexes with lutidine isomers can be achieved through the direct reaction of zinc acetate dihydrate with the corresponding lutidine isomer in a suitable solvent. While specific studies detailing the synthesis with lutidine isomers are not abundant in the reviewed literature, the formation of analogous zinc acetate-amine complexes provides a relevant synthetic model. For instance, complexes of the type [Zn(acetate)₂(amine)ₓ] (where x = 1 or 2) have been synthesized by reacting zinc acetate dihydrate with various amines in aqueous or alcoholic solutions. nih.gov The reaction typically involves stirring the reactants at room temperature, followed by evaporation of the solvent to yield the product. nih.gov This methodology is expected to be applicable to the synthesis of zinc(II) acetate complexes with lutidine isomers such as 2,6-lutidine, 3,5-lutidine, and 2,4-lutidine. The stoichiometry of the resulting complex (i.e., the number of lutidine ligands per zinc center) would likely be influenced by the steric hindrance of the lutidine isomer and the reaction conditions.

General synthetic protocols for zinc acetate can involve the reaction of acetic acid with zinc oxide or the treatment of zinc nitrate (B79036) with acetic anhydride. wikipedia.org These methods produce the zinc acetate precursor necessary for the subsequent reaction with lutidine.

Table 1: General Synthetic Approach for [Zn(acetate)₂(amine)ₓ] Complexes

Reactant 1 Reactant 2 Solvent General Conditions Product Type

A notable example of a cobalt(II) acetate complex with lutidine is the synthesis of [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂]. nih.govrsc.org This complex has been prepared by reacting cobalt(II) acetate tetrahydrate with 3,5-lutidine in a 1:2 molar ratio in acetonitrile (B52724) at room temperature. nih.gov The reaction proceeds via a simple condensation reaction, affording the product in high yield. nih.gov

The synthesis involves dissolving cobalt(II) acetate tetrahydrate in acetonitrile to form a homogeneous solution, to which a solution of 3,5-lutidine in acetonitrile is added dropwise. The mixture is stirred for several hours, and the resulting solution is concentrated and left for crystallization. nih.gov The final product is characterized by a distorted octahedral geometry around the cobalt(II) center, with two 3,5-lutidine molecules, two water molecules, and two monodentate acetate moieties coordinated to the metal. nih.gov

Table 2: Synthesis of [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂]

Reactant 1 Reactant 2 Molar Ratio (1:2) Solvent Reaction Time Yield

Data sourced from reference nih.gov

The coordination of the lutidine as a Lewis base and the flexible nature of the acetate ligand are thought to provide greater coordination flexibility around the metal center. nih.govrsc.org

In the synthesis of certain rhodium(I) and iridium(I) complexes, acetate plays a crucial role as a reagent in conjunction with lutidine-based ligand systems, particularly in facilitating cyclometalation reactions. For instance, in the formation of di-iodido M(III) cyclometalated compounds (where M = Rh or Ir) bearing lutidine-derived polydentate ligands, acetate is used for the deprotonation of a functionalized imidazolium (B1220033) salt. acs.orgacs.org

The proposed mechanism involves the deprotonation of the imidazolium salt by acetate in the presence of a dinuclear metal-chloride precursor, such as [M(μ-Cl)(cod)]₂ (cod = 1,5-cyclooctadiene). acs.org This leads to the formation of halo-complexes which can then undergo further transformations. acs.org Density Functional Theory (DFT) calculations suggest that the deprotonation of intermediate hydrido complexes by acetate to yield square-planar cyclometalated M(I) species is a feasible pathway. acs.org

While direct synthesis of simple rhodium(I) or iridium(I) acetate complexes with lutidine is not detailed in the provided sources, the use of acetate as a key reagent highlights its importance in the synthesis of more complex organometallic systems involving these metals and lutidine-based ligands. The synthesis of rhodium(II) acetate itself is typically achieved by heating hydrated rhodium(III) chloride in a methanol-acetic acid mixture. wikipedia.org

Metal-lutidine-acetate compounds can be synthesized from various metal precursor salts, such as metal chlorides and metal nitrates. This approach offers versatility as a wide range of metal precursors are commercially available.

The synthesis generally involves the reaction of a metal halide or nitrate with a lutidine isomer and a source of acetate ions. The acetate can be introduced as an alkali metal salt (e.g., sodium acetate or potassium acetate) or as acetic acid. For example, in the synthesis of rhodium and iridium complexes, dinuclear chloride-bridged precursors like [M(μ-Cl)(cod)]₂ are reacted with a lutidine-based ligand in the presence of potassium acetate and potassium iodide. acs.org

The synthesis of iridium(III) complexes often starts from iridium(III) chloride (IrCl₃). nih.govnih.gov A general route involves the reaction of IrCl₃ with a cyclometalated ligand to form a chloride-bridged dimer, which then reacts with the desired ancillary ligand. nih.gov While not explicitly forming a lutidine-acetate complex, this demonstrates the utility of chloride precursors in accessing iridium complexes that could potentially incorporate lutidine and acetate ligands.

Similarly, metal nitrates can serve as precursors. The preparation of metal nitrates can be achieved by dissolving the corresponding metal in nitric acid. google.com These metal nitrate solutions can then be used in subsequent reactions to form coordination complexes. The use of metal nitrates as precursors is particularly advantageous in the solution processing of metal-oxide thin films. rsc.org

Ligand Exchange and Derivatization Strategies

Ligand exchange and derivatization provide pathways to modify existing coordination complexes, allowing for the fine-tuning of their properties.

A specific derivatization strategy involves the formation of a lutidine-stabilized diacetoxyiodonium cation through the abstraction of an acetate ligand from triacetoxyiodane by a strong Lewis acidic borane (B79455). This reaction is carried out in the presence of 2,6-lutidine, which acts as a stabilizing ligand for the resulting cation. rsc.org

The reaction between triacetoxyiodane, tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], and 2,6-lutidine in dichloromethane (B109758) at low temperatures (-40 °C) results in the formation of the ion pair [I(OAc)₂(2,6-lutidine)]⁺[B(C₆F₅)₃(OAc)]⁻. rsc.org X-ray crystallographic analysis confirmed the structure, showing the abstraction of one acetate unit by the borane to form an acetoxytriarylborate anion. rsc.org The 2,6-lutidine stabilizes the diacetoxyiodonium cation. rsc.org

Table 3: Formation of a Lutidine-Stabilized Diacetoxyiodonium Cation

Hypervalent Iodine Reagent Borane Lewis Acid Stabilizing Ligand Solvent Temperature Product

Data sourced from reference rsc.org

This reaction demonstrates a sophisticated ligand abstraction strategy where lutidine plays a crucial role in stabilizing a reactive cationic species.

Plausible Mechanisms of Complex Formation

The formation of lutidine-acetate complexes is a nuanced process governed by the interplay of electronic and steric factors, the nature of the solvent, and noncovalent interactions. Research into these systems, particularly those involving metal centers like zinc(II) and cobalt(II), has elucidated several plausible mechanisms that dictate the final structure and nuclearity of the resulting complexes.

A significant model proposed to explain the formation of zinc(II) acetate complexes with various lutidine isomers is the point zero charge (pzc) model. nih.gov According to this mechanism, the dissolution of reactants, such as zinc acetate dihydrate (Zn(OAc)₂·2H₂O), in a solvent like methanol (B129727) leads to the formation of various equilibrating species. nih.gov The nature and number of these species are highly dependent on the subtle basic and steric properties of the specific lutidine isomer used. nih.gov These properties influence the charge on the zinc species in solution, and the subsequent aggregation and coordination events aim to achieve a neutral complex, driving the formation of the final product. nih.gov

The coordination of lutidine, acting as a Lewis base, and the acetate moiety, acting as a flexible ligand, provides significant coordination flexibility around the metal center. rsc.orgnih.govresearchgate.net The specific isomer of lutidine plays a critical role in determining the structure of the complex. For instance, the reaction of zinc acetate dihydrate with different lutidines in a 1:1 ratio yields complexes with varying nuclearity and structure, from discrete trinuclear complexes to one-dimensional coordination polymers. nih.gov

Furthermore, dynamic processes can occur in solution. Variable-temperature ¹H NMR studies on the trinuclear zinc complex formed with 3,5-lutidine have shown that the complex partially dissociates in solution. The remaining undissociated portion undergoes a rapid "carboxylate shift," even at low temperatures, indicating a fluxional process where the acetate ligands dynamically change their coordination environment. nih.gov

The flexibility of the acetate ligand is a key mechanistic feature, allowing it to adopt various coordination modes, including monodentate, bridging bidentate, and asymmetric chelating bridging, to satisfy the coordination requirements of the metal centers. nih.gov The interplay between the steric hindrance of the lutidine ligands and the versatile binding of the acetate ions ultimately determines the geometry and nuclearity of the final assembled complex. nih.gov

Research Findings on Zinc(II) Acetate and Lutidine Isomer Reactions

Detailed studies on the reaction of Zinc(II) acetate dihydrate with positional isomers of lutidine have yielded distinct complexes, highlighting the mechanistic influence of the ligand's structure. The following table summarizes key findings from these reactions conducted in methanol at ambient temperature. nih.gov

ReactantsLutidine IsomerMolar Ratio (Zn:Lutidine)Resulting Complex FormulaYield (%)
Zn(OAc)₂·2H₂O + 3,5-Lutidine3,5-Lutidine1:1[Zn₃(OAc)₂(µ₂-η²:η¹-OAc)₂(µ₂-η¹:η¹-OAc)₂(H₂O)₂(3,5-lutidine)₂] (Trinuclear)93
Zn(OAc)₂·2H₂O + 2,3-Lutidine2,3-Lutidine1:1[Zn₃(µ₂-η¹:η¹-OAc)₄(µ₂-η²:η⁰-OAc)₂L₂] (Trinuclear)79
Zn(OAc)₂·2H₂O + 2,4-Lutidine2,4-Lutidine1:1[Zn₃(µ₂-η¹:η¹-OAc)₄(µ₂-η²:η⁰-OAc)₂L₂] (Trinuclear)81
Zn(OAc)₂·2H₂O + 3,4-Lutidine3,4-Lutidine1:1[Zn(OAc)(µ₂-η¹:η¹-OAc)(3,4-lutidine)]n (1D Coordination Polymer)94

Coordination Chemistry of Lutidine Acetate Complexes

Coordination Modes of Acetate (B1210297) Ligands in Metal Complexes

The acetate ion (CH₃COO⁻) is a flexible ligand capable of coordinating to metal centers in several distinct ways, influencing the geometry and reactivity of the resulting complex. cdnsciencepub.comwikipedia.org This versatility arises from the two oxygen donor atoms within the carboxylate group. diva-portal.orgdnu.dp.ua The primary coordination modes observed include monodentate, various forms of bidentate chelation, and bridging between multiple metal centers. wikipedia.orgcsbsju.edulibretexts.org The specific mode adopted is often influenced by factors such as the metal ion's size and electronic properties, steric hindrance from other ligands like lutidine, and the reaction conditions. nih.govstackexchange.com

In the monodentate coordination mode, the acetate ligand binds to a single metal center through only one of its oxygen atoms. wikipedia.orgacs.org This type of linkage is often found when the coordination sphere of the metal is sterically crowded, for example, by bulky ancillary ligands. mdpi.com Research on a cobalt(II) acetate complex incorporating 3,5-lutidine, specifically [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], revealed an octahedral geometry where the two acetate moieties are coordinated in a monodentate fashion. rsc.orgrsc.org Similarly, studies on nickel(II) and cobalt(II) complexes with cross-bridged tetraazamacrocycles show a preference for monodentate acetate coordination, with a water molecule completing the octahedral sphere. nih.gov This preference is sometimes driven by the formation of stabilizing hydrogen bonds between the uncoordinated acetate oxygen and an adjacent coordinated ligand, such as a water molecule. nih.govacs.org While thermodynamically bidentate chelation is often favored, the combination of a monodentate acetate and a water ligand can be energetically more favorable in sterically constrained environments. nih.gov

The acetate ligand can act as a bridge between two metal centers, a common feature in the formation of polynuclear complexes. libretexts.orgcdnsciencepub.com In the most common bridging bidentate mode, often described as syn-syn bridging, each oxygen atom of the carboxylate group coordinates to a different metal ion. academie-sciences.fr This arrangement is famously observed in the classic paddlewheel structure of dinuclear metal acetates, such as chromium(II) acetate, where four acetate ligands bridge two metal centers. stackexchange.com In systems containing lutidine or related ligands, this mode is also prevalent. For instance, in certain dinuclear zinc complexes supported by unsymmetrical ligands, two acetate groups were found to bridge the metal centers in a syn-syn bidentate fashion. academie-sciences.fr Another variation is the syn-anti bridging mode, which has been observed in one-dimensional polymeric chains of copper(II) acetate complexes. dnu.dp.ua The difference between the asymmetric and symmetric C-O stretching frequencies in infrared spectroscopy is often used to help distinguish between bridging and other coordination modes. diva-portal.orgdnu.dp.ua

A more complex mode of acetate coordination involves bridging two metal centers while also chelating to one of them, leading to an asymmetric arrangement. In this mode, one oxygen atom of the acetate is shared between the two metal centers, while the other oxygen is coordinated to only one of the metals. This is also referred to as a μ₂:η¹:η² bridging mode. frontiersin.org This type of coordination is less common than simple monodentate or syn-syn bridging modes but is crucial in the formation of higher nuclearity clusters. For example, in a study of dinuclear lanthanide complexes, acetate anions were found to utilize both μ₂:η¹:η¹ (syn-syn bridging) and μ₂:η¹:η² (asymmetric chelating bridging) patterns to link the two metal ions. frontiersin.org The flexibility of the acetate ligand to adopt these varied and asymmetric bridging modes is a key factor in the structural diversity of polymetallic carboxylate complexes.

Table 1: Examples of Acetate Coordination Modes in Metal Complexes This table is interactive and can be sorted by clicking on the column headers.

Complex/System Metal Ancillary Ligand Acetate Coordination Mode(s) Reference(s)
[(3,5-lutidine)₂Co(OAc)₂(H₂O)₂] Cobalt(II) 3,5-Lutidine, Water Monodentate rsc.org, rsc.org
[Ni(cross-bridged macrocycle)(OAc)(H₂O)]⁺ Nickel(II) Cross-bridged tetraazamacrocycle Monodentate nih.gov
[Cr₂(OAc)₄(H₂O)₂] Chromium(II) Water Bridging Bidentate (syn-syn) stackexchange.com
Dinuclear Zinc Complex Zinc(II) Unsymmetrical N/O ligand Bridging Bidentate (syn-syn), Monodentate Bridging academie-sciences.fr
[Cu(H₂O)₂(CH₃COO)Br]n Copper(II) Water, Bromide Bridging Bidentate (syn-anti) dnu.dp.ua
Dinuclear Dysprosium Complex Dysprosium(III) Tripodal Oxygen Ligand Bridging Bidentate (μ₂:η¹:η¹), Asymmetric Chelating Bridging (μ₂:η¹:η²) frontiersin.org

Nuclearity and Aggregation Phenomena in Lutidine-Acetate Metal Systems

The final structure of a metal-ligand assembly, whether it is a simple monomer or a complex polynuclear cluster, is determined by a delicate balance of contributing factors. In systems containing lutidine and acetate ligands, the degree of aggregation and the nuclearity (the number of metal atoms in a discrete molecule) are heavily influenced by the specific properties of the lutidine isomer used and the presence of subtle noncovalent interactions. acs.orgmedscape.comacs.org

Lutidines, as dimethyl-substituted pyridines, present a classic case study in how ligand stereoelectronic properties govern coordination outcomes. The position of the two methyl groups on the pyridine (B92270) ring dictates both the steric bulk around the nitrogen donor atom and the electronic nature of the ligand. walisongo.ac.id

Steric Effects: Methyl groups at the 2- and/or 6-positions (α-positions), as in 2,6-lutidine or 2,4-lutidine, create significant steric hindrance around the metal center. walisongo.ac.id This bulkiness can prevent the aggregation of metal-acetate units, favoring the formation of lower nuclearity species, such as monomers or dimers. In contrast, ligands like 3,5-lutidine have their methyl groups away from the coordination site, presenting minimal steric hindrance and thus permitting the formation of higher-order aggregated structures. rsc.orgrsc.org

Electronic Effects: The methyl groups are electron-donating, which increases the basicity (electron-donating ability) of the lutidine nitrogen compared to unsubstituted pyridine. This enhanced donation can strengthen the metal-ligand bond. walisongo.ac.id However, electronic effects can be more nuanced. For instance, methyl substitution at the 4-position can inductively increase the ligand field strength, while substitution at the 3- and 5-positions can reduce it through steric interactions that distort the geometry. mst.edursc.org The interplay between steric hindrance and ligand field strength ultimately dictates the stability and preferred geometry of the resulting complex, which in turn influences its tendency to aggregate. walisongo.ac.id

Table 2: Influence of Lutidine Isomer Properties on Coordination This table is interactive and can be sorted by clicking on the column headers.

Lutidine Isomer Position of Methyl Groups Steric Hindrance at N-donor Electronic Effect Tendency for Aggregation Reference(s)
2,6-Lutidine 2, 6 (α, α') High Electron-donating Low walisongo.ac.id
2,4-Lutidine 2, 4 (α, γ) High Electron-donating, increased field strength Low to moderate mst.edu, walisongo.ac.id
3,5-Lutidine 3, 5 (β, β') Low Electron-donating High rsc.org, rsc.org

Geometric Configurations of Metal Centers

The geometric arrangement of ligands around a central metal atom in lutidine-acetate complexes is a critical determinant of their chemical and physical properties. These configurations are influenced by the nature of the metal ion, the specific lutidine isomer, and the coordination mode of the acetate group.

Cobalt(II) acetate complexes featuring lutidine ligands frequently adopt an octahedral geometry. A notable example is the complex [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], which has been characterized by single-crystal X-ray diffraction. rsc.orgrsc.org In this complex, the cobalt(II) ion is coordinated by two 3,5-lutidine molecules, two water molecules, and two acetate moieties, with the acetate ligands acting in a monodentate fashion. rsc.org This arrangement results in a distorted octahedral geometry around the cobalt center. rsc.org The structure of this complex confirms the six-coordinate nature of the cobalt ion, a common feature for Co(II) in the presence of N-donor ligands and carboxylates. nih.gov

The bond lengths within this complex provide further insight into its structure. The Co1–O1(water), Co1–O2(acetate), and Co1–N1(lutidine) distances have been determined to be 2.131(1) Å, 2.068(1) Å, and 2.153(2) Å, respectively. rsc.org The presence of non-covalent interactions, specifically an O–H⋯O hydrogen-bonding network, contributes to a three-dimensional structure with hexagonal vacant pores. rsc.org

Table 1: Selected Bond Lengths in [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂]

BondLength (Å)
Co1–O1 (water)2.131(1)
Co1–O2 (acetate)2.068(1)
Co1–N1 (lutidine)2.153(2)

Data sourced from single-crystal X-ray diffraction analysis. rsc.org

In certain instances, particularly with sterically demanding ligands, lutidine-acetate adducts can exhibit a five-coordinate geometry. The formation of a penta-coordinated square pyramidal geometry is often a consequence of steric hindrance imposed by bulky ligands, which prevents the typical six-coordination. niscpr.res.in For example, adducts of zinc oxinate with 2,6-lutidine have been shown to be penta-coordinated, a deviation from the hexa-coordinated structures observed with less sterically hindered pyridine bases. niscpr.res.in

This geometry is also observed in some cobalt(II) complexes. While many cobalt(II) Schiff base complexes are octahedral, some mono-adducts display slightly lower magnetic moments consistent with a five-coordinate central atom. niscpr.res.in The stabilization of a square-pyramidal geometry is often achieved through the axial coordination of a Lewis base to a coordinatively unsaturated metal center. mdpi.com

Hexa-coordinated octahedral structures are a prevalent motif in the coordination chemistry of metal-lutidine-acetate adducts. niscpr.res.in This geometry is commonly observed in adducts of zinc oxinate with various pyridine derivatives, with the exception of the sterically hindered 2,6-lutidine. niscpr.res.in The formation of these octahedral structures involves the coordination of two molecules of the nitrogen base to the central metal ion, resulting in a 1:2 chelate-to-base ratio. niscpr.res.in

In the context of cobalt complexes, the reaction of cobalt(II) acetate with certain hemisalen-type ligands can lead to the formation of trinuclear complexes where the central cobalt atom possesses a slightly distorted octahedral coordination geometry. nih.gov Similarly, various acetate complexes with tridentate thiosemicarbazone ligands also form octahedral geometries where two ligand molecules coordinate to the metal ion. ekb.eg

Coordination Flexibility of Acetate and Lewis Base Ligands

The versatility of acetate and Lewis base ligands like lutidine in their coordination modes is a key factor in the structural diversity of these complexes. The acetate group can coordinate to a metal center in several ways, including monodentate, bidentate chelating, and bridging modes. researchgate.net This flexibility allows for the formation of monomeric, dimeric, and polymeric structures. csic.es

The coordination of a Lewis base such as lutidine, in conjunction with the flexible acetate moiety, provides significant coordination flexibility around the metal center. rsc.orgrsc.org This adaptability is crucial for facilitating catalytic reactions by allowing for the coordination and subsequent removal of substrates during the catalytic cycle. rsc.org The interplay between the Lewis basicity of the lutidine and the various coordination modes of the acetate ligand allows for fine-tuning of the electronic and steric environment around the metal ion. rsc.orgnih.gov

Impact of Ligand Steric Hindrance on Coordination

Steric hindrance, arising from the repulsive interactions between bulky ligands, plays a significant role in dictating the coordination geometry and stability of lutidine-acetate complexes. numberanalytics.com The presence of methyl groups on the lutidine ring, particularly at the 2 and 6 positions, can profoundly influence the coordination environment.

For instance, 2,6-lutidine, with its two methyl groups flanking the nitrogen donor atom, often forms less stable adducts compared to other lutidine isomers due to increased steric repulsion. niscpr.res.inresearchgate.net This steric bulk can prevent the formation of higher-coordinate complexes, favoring, for example, penta-coordination over hexa-coordination in zinc oxinate adducts. niscpr.res.in In some cases, sterically hindered ligands like 2,6-lutidine may only form 1:1 adducts with metal halides, whereas less hindered lutidines form the more common 1:2 adducts. journalajst.com

The introduction of substituents on the pyridyl rings of tris-pyridyl aluminate anions, for example, has a substantial impact on their coordination characteristics, leading to the formation of unusual three-coordinate Li⁺ cations in some instances. cam.ac.uk This demonstrates that steric effects can be strategically employed to control the coordination number and geometry of metal complexes, influencing their reactivity and stability. numberanalytics.comnih.gov

Mechanistic Investigations of Reactions Involving Lutidine and Acetate

Role of Lutidine as a Base in Organic Transformations

Lutidine, a dimethyl-substituted derivative of pyridine (B92270), is frequently employed in organic synthesis as a sterically hindered, mild base. chemicalbook.com Its utility stems from a unique combination of electronic and steric properties that differentiate it from other amine bases.

Weakly Nucleophilic but Moderately Basic Character of Substituted Pyridines

Substituted pyridines like 2,6-lutidine exhibit a fascinating dichotomy in their chemical behavior. While the nitrogen atom's lone pair of electrons confers basicity, allowing it to accept a proton, its ability to act as a nucleophile and attack an electron-deficient center is significantly diminished. chemicalbook.comwikipedia.org This is a direct consequence of the steric hindrance imposed by the methyl groups adjacent to the nitrogen atom. chemicalbook.comdtic.mil

The basicity of 2,6-lutidine is moderate, with the pKa of its conjugate acid, the lutidinium ion, being approximately 6.7. chemicalbook.com This makes it a suitable base for scavenging protons produced in a variety of reactions without promoting unwanted side reactions that might be induced by stronger bases. chemicalbook.com

Influence of Steric Effects on Basicity and Nucleophilicity

The steric bulk of the two methyl groups in 2,6-lutidine is the primary determinant of its low nucleophilicity. chemicalbook.comdtic.mil While these alkyl groups are electron-donating, which slightly increases the electron density on the nitrogen and thus its basicity compared to pyridine, they also create a crowded environment around the nitrogen atom. dtic.mil This steric hindrance makes it difficult for the lutidine molecule to approach and attack larger electrophilic centers, such as carbon atoms, thereby reducing its nucleophilicity. dtic.milyoutube.com

This inverse relationship between basicity and nucleophilicity is a key feature of sterically hindered amines. dtic.mil The small size of a proton allows it to access the nitrogen's lone pair despite the steric shielding, leading to protonation. dtic.mil In contrast, the attack on a larger electrophile is significantly impeded. dtic.mil This characteristic makes 2,6-lutidine an effective "proton sponge" in reactions where nucleophilic attack by the base is undesirable. nih.gov

Table 1: Comparison of Basicity and Nucleophilicity of Pyridine and 2,6-Lutidine

Compound pKa of Conjugate Acid Relative Rate of Reaction with Methyl Iodide (Nucleophilicity)
Pyridine 5.17 1
2,6-Lutidine 6.77 ~0.05

Data sourced from multiple studies. dtic.mil

Deprotonation Processes Mediated by Acetate (B1210297) and Lutidine

Both acetate and lutidine can act as bases to facilitate deprotonation, a fundamental step in many organic reactions. Their specific roles can vary depending on the reaction conditions and the nature of the substrate.

Acetate-Mediated Deprotonation in Cyclometalated Complex Formation

In the formation of cyclometalated complexes, particularly with transition metals like palladium and rhodium, acetate has been shown to play a crucial role in the C-H activation step. nih.govrsc.orgacs.org The concerted metalation-deprotonation (CMD) mechanism is a widely accepted pathway where the acetate ligand, coordinated to the metal center, acts as an internal base to abstract a proton from a C-H bond of a substrate. nih.govnsf.gov This process occurs concurrently with the formation of the metal-carbon bond, often proceeding through a six-membered cyclic transition state. nih.gov The use of acetate as the base is often critical for the reaction to proceed, and in its absence, the reaction may stall or follow a different, less efficient pathway. researchgate.net

Lutidinium Cation Formation in Oxidative Reactions

In certain oxidative reactions, 2,6-lutidine's primary role is to act as a proton scavenger. nih.govmdpi.com For instance, in the electrochemical oxidation of secondary alcohols to ketones catalyzed by species like ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), 2,6-lutidine accepts the proton generated during the oxidation of the alcohol. mdpi.com This results in the formation of the 2,6-lutidinium cation. mdpi.com The presence of 2,6-lutidine is crucial for the reaction to proceed efficiently, as it prevents the build-up of acid that could lead to side reactions or inhibit the catalyst. nih.govmdpi.com Spectroscopic studies have confirmed the formation of the 2,6-lutidinium cation during these processes. mdpi.com

Catalytic Reaction Mechanisms

The combination of lutidine and acetate, or their individual actions, is integral to various catalytic cycles.

In the context of electrocatalysis for the oxygen evolution reaction (OER), a cobalt(II) acetate complex coordinated with 3,5-lutidine has been reported as a promising catalyst. rsc.orgresearchgate.net In this system, the lutidine ligand acts as a Lewis base, influencing the electron density around the cobalt center, while the acetate moiety provides coordination flexibility. rsc.orgresearchgate.net This flexibility is thought to facilitate the binding and release of substrates during the catalytic cycle. rsc.orgresearchgate.net

In photoredox catalysis, 2,6-lutidine is often used as a base. rsc.org Mechanistic studies of a photoinduced carbo-heterofunctionalization of unactivated olefins have proposed a catalytic cycle where 2,6-lutidine is involved in the final product-forming step. rsc.org In this cycle, an intermediate alkyl bromide is formed, and the subsequent SN2 displacement of the bromide by a pendant nucleophile is facilitated by the presence of 2,6-lutidine. rsc.org

Furthermore, 2,6-lutidine has been identified as a beneficial additive in the ruthenium-catalyzed oxidative cleavage of olefins to ketones. researchgate.net In the absence of 2,6-lutidine, these reactions tend to stall at the intermediate diol stage, highlighting the base's critical role in promoting the complete conversion to the desired ketone product. researchgate.net

Oxidative Cleavage of Olefins in Presence of Lutidine

The oxidative cleavage of olefins is a fundamental transformation in organic synthesis, and the use of osmium tetroxide (OsO₄) in combination with sodium periodate (B1199274) (NaIO₄) is a classic method for this purpose. However, this reaction can sometimes be plagued by low yields due to the formation of side products. nih.gov Research has shown that the addition of 2,6-lutidine can significantly improve the efficiency of this reaction by suppressing these unwanted side reactions. nih.gov

The proposed mechanism involves the initial dihydroxylation of the olefin by OsO₄ to form a diol, which is then cleaved by NaIO₄. 2,6-lutidine, a sterically hindered non-nucleophilic base, is thought to play a crucial role in preventing the over-oxidation of the aldehyde products to carboxylic acids and other byproducts. nih.govacs.org It likely achieves this by neutralizing acidic species generated during the reaction, thereby maintaining a more controlled reaction environment. nih.gov A one-pot protocol combining dihydroxylation under Upjohn conditions (catalytic OsO₄ and N-methylmorpholine N-oxide, NMO) followed by diol cleavage with PhI(OAc)₂ has also been developed, where 2,6-lutidine is a key additive. acs.org This method provides a practical and clean alternative for the oxidative cleavage of olefinic bonds. acs.org

Mechanism of Oxygen Evolution Reaction (OER) with Lutidine-Cobalt(II) Acetate Complexes

The development of efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is critical for various renewable energy technologies. A novel cobalt(II) acetate complex coordinated with 3,5-lutidine, specifically [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], has emerged as a promising electrocatalyst for OER. researchgate.netrsc.orgrsc.org This complex exhibits impressive OER activity, with a turnover frequency (TOF) that is two and a half times higher than the state-of-the-art IrO₂ catalyst under certain conditions. researchgate.netrsc.org

The coordination of the lutidine ligand, a Lewis base, and the flexible acetate moiety is believed to provide greater coordination flexibility around the cobalt center, which facilitates the catalytic cycle. researchgate.netrsc.orgrsc.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure and reactivity of this complex. rsc.orgresearchgate.net Frontier molecular orbital (FMO) analysis suggests that the highest occupied molecular orbital (HOMO) is localized around the metal ion and oxygen atoms, indicating that the metal center is the active site for substrate binding. rsc.orgresearchgate.net Post-catalytic characterization suggests the in-situ formation of Co(OH)₂/CoOOH species, which are believed to be the primary active sites for the OER. rsc.org The mechanism is thought to involve the oxidation of the active cobalt center to facilitate the crucial O-O bond formation. researchgate.net

Nucleophilic Hydroperoxy Anion Attack in Peroxyoxalate Chemiluminescence Catalyzed by Lutidine

Peroxyoxalate chemiluminescence (PO-CL) is a highly efficient chemical light-emitting reaction. diva-portal.org The reaction involves the base-catalyzed reaction of an aryl oxalate (B1200264) ester with hydrogen peroxide (H₂O₂) to generate a high-energy intermediate, typically 1,2-dioxetanedione, which then excites a fluorophore to produce light. nih.gov

Lutidine, specifically 2,6-lutidine, has been investigated as a general-base catalyst in the PO-CL reaction. nih.govacs.orgnih.gov The mechanism involves the deprotonation of hydrogen peroxide by lutidine to form the more nucleophilic hydroperoxy anion (HOO⁻). diva-portal.orgnih.gov This anion then attacks the carbonyl group of the oxalate ester in a rate-determining step. nih.gov The reaction kinetics are consistent with a general base catalysis mechanism where the concentrations of both 2,6-lutidine and H₂O₂ are crucial. nih.govacs.orgnih.gov The resulting intermediate, a monoperoxyoxalic ester, subsequently cyclizes to form the key 1,2-dioxetanedione intermediate, which decomposes to produce light. nih.gov

Hydrosilylation of Carbon Dioxide Mediated by Lutidine/Borane (B79455) Frustrated Lewis Pairs

Frustrated Lewis pairs (FLPs), which consist of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct, have shown remarkable reactivity towards small molecules like carbon dioxide (CO₂). rsc.org A combination of 2,6-lutidine and a borane, such as B(C₆F₅)₃, forms an effective FLP for the catalytic hydrosilylation of CO₂. researchgate.netd-nb.info

The proposed mechanism begins with the activation of H₂ by the FLP, followed by the reaction with CO₂ to form a formyl borate (B1201080) anion. d-nb.info In the presence of a silyl (B83357) halide, this intermediate is converted to a silyl formate (B1220265), regenerating the borane for the next catalytic cycle. d-nb.info DFT studies have been instrumental in elucidating the complexities of this mechanism, revealing that the nature of the products can be controlled by the choice of silyl halide and solvent. researchgate.netd-nb.info Depending on the hydroborane reductant used, two distinct mechanistic pathways have been identified. acs.org For some hydroboranes, the reaction proceeds through the reduction of an intermediate FLP-CO₂ adduct, while for others, the B-H bond of the hydroborane is activated by the Lewis acid component of the FLP. acs.org

Hydrogenation of Carbon Dioxide to Formates by Lutidine-Derived Ru-CNC Pincer Complexes

The hydrogenation of CO₂ to formate is a promising route for CO₂ utilization. Lutidine-derived ruthenium-CNC pincer complexes have been identified as effective catalysts for this transformation. epfl.chchemrxiv.orgosti.gov These complexes, featuring a central lutidine ring flanked by two N-heterocyclic carbene (NHC) moieties, exhibit high catalytic activity. chemrxiv.org

Computational studies have provided significant insights into the reaction mechanism. epfl.chchemrxiv.orgosti.gov The most favorable pathway involves four key steps: H₂ binding to the ruthenium center, deprotonation of the H₂ adduct, hydride transfer to CO₂, and finally, release of the formate product to regenerate the catalyst. osti.gov The catalytic cycle is characterized by an induction period where the deprotonation of the H₂ adduct by an external base is rate-limiting. osti.gov Subsequently, the produced formate can act as a proton shuttle, accelerating the deprotonation step. osti.gov The electronic and steric properties of the pincer ligand play a crucial role in determining the catalyst's efficiency.

Metal-Ligand Cooperative Activation in Catalysis

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where both the metal center and the ligand are actively involved in bond activation processes. unizar.esacs.orgnih.gov Lutidine-based pincer ligands have been extensively studied in the context of MLC. unizar.esacs.orgnih.govrsc.orgresearchgate.net In these systems, the lutidine backbone can be deprotonated at a methylene (B1212753) or amine group, creating a reactive site on the ligand that can participate in catalysis. rsc.orgresearchgate.net

This cooperative reactivity has been demonstrated in a variety of transformations, including the activation of H₂, CO₂, alcohols, and amines. acs.orgrsc.orgresearchgate.net For instance, in the hydrogenation of CO₂, the deprotonated arm of the pincer ligand can act as a built-in base to facilitate the heterolytic cleavage of H₂. rsc.org In the activation of CO₂, the deprotonated arm of a lutidine-based CNC pincer ligand can undergo a nucleophilic attack on the CO₂ molecule, leading to C-C bond formation. unizar.esacs.orgnih.gov This MLC mechanism often allows reactions to proceed under milder conditions and can lead to unique reactivity not accessible through metal-only catalysis. acs.orgrsc.org

Reaction Intermediates and Transition State Analysis

The detailed understanding of reaction mechanisms relies heavily on the characterization of reaction intermediates and the analysis of transition states. Computational methods, particularly DFT, have become indispensable tools for these investigations. acs.org

In the context of lutidine-catalyzed reactions, computational studies have provided valuable data on the structures and energies of key intermediates and transition states. For example, in the hydrosilylation of CO₂ mediated by lutidine/borane FLPs, DFT calculations have mapped out the free energy profiles for different reaction pathways, identifying the rate-determining steps and explaining the observed product selectivity. researchgate.netd-nb.info Similarly, for the hydrogenation of CO₂ catalyzed by Ru-CNC pincer complexes, computational analysis has elucidated the role of formate as a proton shuttle and has determined the activation barriers for the key elementary steps. osti.gov

In the study of peroxyoxalate chemiluminescence, kinetic studies using stopped-flow techniques have allowed for the identification of key intermediates, such as an imidazoyl peracid, and have distinguished between different reaction pathways based on their kinetic profiles. acs.orgnih.gov The analysis of α,β-unsaturated acyl ammonium (B1175870) intermediates, formed from the reaction of carboxylic acid derivatives with Lewis base catalysts like lutidine derivatives, has also been aided by computational methods, which have helped to rationalize the observed stereoselectivity in various transformations. rsc.org

Below is a table summarizing some of the key intermediates and transition states investigated in the reactions discussed.

ReactionKey Intermediate(s)Transition State FocusComputational Method(s)
CO₂ Hydrosilylation (Lutidine/Borane FLP) Formyl borate anion, Silyl formateH₂ activation by FLP, CO₂ insertionDFT
CO₂ Hydrogenation (Ru-CNC Pincer) Ru-dihydride complex, Formate adductH₂ adduct deprotonation, Hydride transfer to CO₂DFT
Peroxyoxalate Chemiluminescence Hydroperoxy anion, Monoperoxyoxalic ester, 1,2-DioxetanedioneNucleophilic attack of hydroperoxy anionStopped-flow kinetics
Organocatalysis with Acyl Ammonium Species α,β-Unsaturated acyl ammoniumPre-transition state assembly for stereoselectivityDFT

Pyridinium-Type Salts as Intermediates in Acetal (B89532) Deprotection

The combination of a trialkylsilyl trifluoromethanesulfonate (B1224126) (R3SiOTf), such as triethylsilyl trifluoromethanesulfonate (TESOTf), and a sterically hindered pyridine base like 2,6-lutidine is effective for the chemoselective deprotection of acetals derived from aldehydes. researchgate.netacs.orgnih.gov Mechanistic studies, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), have revealed that the reaction proceeds through the formation of pyridinium-type salt intermediates. researchgate.netacs.orgnih.gov

In this mechanism, the Lewis acidic silyl triflate activates the acetal, which then reacts with 2,6-lutidine to form a lutidinium-type salt. researchgate.netjst.go.jp This intermediate possesses weak electrophilicity. researchgate.netacs.orgnih.gov Subsequent hydrolysis with water leads to a nucleophilic substitution, yielding a hemiacetal that readily converts to the final aldehyde product. jst.go.jp

A key feature of this methodology is its remarkable chemoselectivity; it cleaves acetals from aldehydes while leaving ketals from ketones intact, a selectivity that is difficult to achieve with conventional acidic methods. acs.orgresearchgate.net This is because typical acid-catalyzed deprotections proceed via cationic intermediates, which are more stable when derived from ketals. acs.orgresearchgate.net The use of the TESOTf/2,6-lutidine system under weakly basic conditions reverses this reactivity. researchgate.netacs.org The reaction is mild and tolerates a wide array of functional groups, including silyl ethers, acetates, and esters. acs.orgnih.gov

Table 1: Chemoselective Acetal Deprotection

Reagents Key Feature Intermediate Ref
TESOTf, 2,6-lutidine Deprotects acetals in the presence of ketals Pyridinium-type salt acs.org

Cyclometalated M(III) Hydrido and M(I) Species as Intermediates

In organometallic chemistry, lutidine and acetate play crucial roles in the formation of cyclometalated complexes of rhodium (Rh) and iridium (Ir). The synthesis of di-iodido M(III) cyclometalated compounds from dinuclear [M(μ-Cl)(cod)]2 (M = Rh, Ir) precursors involves potassium acetate and potassium iodide. acs.org Experimental and computational (DFT) studies suggest a complex mechanism involving several intermediate species. acs.org

The proposed pathway involves the initial formation of cyclometalated M(III) hydrido species, such as [IrH(CH3CN){κ4C,C′,N,N′-(CH2CMe2ImCH2PyCH2NEt2)}]+. acs.org This intermediate arises from the oxidative addition of a C-H bond from a ligand's tert-butyl group to the metal center. acs.org The acetate anion can then act as a base, deprotonating the M(III) hydrido complex to generate a square-planar cyclometalated M(I) species. acs.org This M(I) intermediate is a key juncture; its subsequent oxidative addition with iodine (I2) can lead to the final M(III) di-iodido product. acs.org The formation of metallic rhodium in some reactions suggests that a disproportionation of the M(I) intermediate may also occur. acs.org

Table 2: Proposed Intermediates in M(III) Cyclometalation

Metal (M) Proposed Intermediate Type Role of Acetate Subsequent Step Ref
Ir, Rh Cyclometalated M(III) Hydrido Complex Base (Deprotonation) Formation of M(I) Species acs.org

Diacetoxyiodonium Cation Intermediates

The interaction between hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), and 2,6-lutidine can generate reactive intermediates. rsc.orgcore.ac.uk In the presence of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3), triacetoxyiodane reacts with 2,6-lutidine to form a lutidine-stabilized diacetoxyiodonium cation. rsc.org X-ray crystallographic analysis confirmed this structure, where the B(C6F5)3 abstracts an acetate unit, creating an acetoxytriarylborate counterion. rsc.org

This formation of a cationic iodine species significantly enhances its electrophilicity and reactivity. Phenyliodine(III) diacetate is a versatile oxidizing agent used in numerous transformations, including the oxidative cleavage of diols and the synthesis of α-oxygenated ketones. organic-chemistry.orgwikipedia.org The mechanism of these reactions often involves the initial electrophilic attack of the hypervalent iodine reagent on the substrate. mdpi.com For instance, in the oxidation of indoles, PIDA attacks the C-3 position to form a 3-acetoxy-substituted intermediate. mdpi.com The presence of a base like lutidine can influence the reaction pathway and rate. core.ac.uk

Intermediate Formation in Lutidine Derivative Synthesis (Hantzsch Reaction)

The Hantzsch pyridine synthesis is a classic multi-component reaction used to produce dihydropyridine (B1217469) derivatives, which can then be oxidized to form pyridines, including lutidine derivatives. organic-chemistry.orgwikipedia.org The reaction condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonium acetate. wikipedia.org

The mechanism involves the formation of two key intermediates. organic-chemistry.org

Knoevenagel Condensation Product : An aldehyde reacts with one equivalent of the β-ketoester to form an unsaturated carbonyl compound. organic-chemistry.orgscispace.com

Enamine Intermediate : The nitrogen donor (ammonia from ammonium acetate) reacts with the second equivalent of the β-ketoester to form an ester enamine. organic-chemistry.orgscispace.com

The final step is the condensation of these two intermediates to form the 1,4-dihydropyridine (B1200194) ring. organic-chemistry.org Subsequent oxidation, often driven by aromatization, yields the corresponding pyridine derivative. wikipedia.org While several mechanistic pathways have been proposed, NMR studies have supported the intermediacy of the enamine and the Knoevenagel product (a chalcone). wikipedia.org

Mechanistic Aspects of Regioselective Transformations

Lutidine and acetate are frequently involved in transition metal-catalyzed reactions where controlling the position of functionalization (regioselectivity) is paramount. A prominent example is the palladium(II)-acetate catalyzed C-H activation and functionalization of arenes. nih.govnih.gov

In these reactions, a pyridine-type ligand, such as lutidine, can influence both the rate and the regioselectivity. nih.gov Mechanistic studies on the oxidative cross-coupling of electron-deficient arenes with alkenes suggest that the most favorable pathway involves a concerted metalation/deprotonation (CMD) step. nih.govmdpi.com In this CMD mechanism, the acetate ligand acts as an internal base, abstracting a proton from the arene's C-H bond in a six-membered ring transition state. nih.govnih.gov This step is often the rate- and regio-determining step of the catalytic cycle. nih.gov

The steric properties of the ancillary pyridine-type ligand play a major role in determining the site of C-H activation. nih.gov For instance, in certain systems, steric repulsion between the lutidine ligand and substituents on the palladium center directs the activation to the meta position of the arene, a challenging position to functionalize selectively. nih.govnih.gov The electronic effects of the substituent already on the benzene (B151609) ring also contribute, but to a lesser extent. nih.gov This strategy of using rationally designed ligands to control distal C-H activation is a key area of research for creating complex molecules with high precision. rsc.org

Catalytic Applications of Lutidine Acetate Systems

Electrocatalysis for Energy Conversion

Lutidine-acetate complexes, particularly those involving cobalt, have shown promise as cost-effective electrocatalysts for energy-related reactions, offering an alternative to expensive precious metal catalysts. researchgate.netrsc.org

Oxygen Evolution Reaction (OER) Activity of Lutidine-Co(II) Acetate (B1210297) Complexes

A notable application of lutidine-acetate systems is in the oxygen evolution reaction (OER), a critical process in electrochemical water splitting for hydrogen production. rsc.orgrsc.org A novel lutidine-coordinated cobalt(II) acetate complex, specifically [(3,5-lutidine)₂Co(OAc)₂(H₂O)₂], has been identified as a promising electrocatalyst for OER. researchgate.netrsc.org The coordination of lutidine as a Lewis base and the flexible nature of the acetate ligand provide a favorable coordination environment around the cobalt center, facilitating the catalytic reaction. researchgate.netrsc.orgrsc.org This structural arrangement, with its electron-rich centers, is believed to enhance the catalytic activity. researchgate.netrsc.orgrsc.org

The electrocatalytic activity of this complex was evaluated in an alkaline medium (1 M KOH), demonstrating an onset potential of 1.50 V vs. RHE and achieving a high current density of 100 mA cm⁻² at 1.87 V vs. RHE. rsc.org The mechanism is thought to involve the in situ formation of Co(OH)₂/CoOOH on the catalyst surface, which acts as the true catalytic species. rsc.org The oxidation of Co(II) to Co(III) at a high oxidation potential is a key step, with the cobalt center serving as the catalytic hub for OER. rsc.org

Comparison with Benchmark Catalysts

The performance of the lutidine-Co(II) acetate complex has been benchmarked against the state-of-the-art iridium oxide (IrO₂) catalyst. researchgate.netrsc.org The complex exhibits impressive OER activity, outperforming IrO₂ in terms of both turnover frequency (TOF) and onset potential under identical conditions. researchgate.netrsc.org The TOF for the cobalt complex was found to be 0.05, which is two and a half times higher than that of IrO₂. researchgate.netrsc.org Furthermore, the onset potential for the complex is approximately 20 mV lower than that of the benchmark IrO₂ catalyst. researchgate.netrsc.orgrsc.org

Table 1: Comparison of OER Activity

Catalyst Onset Potential (V vs. RHE) Turnover Frequency (TOF) (s⁻¹)
[(3,5-lutidine)₂Co(OAc)₂(H₂O)₂] 1.50 0.05
IrO₂ 1.52 ~0.02

Organic Synthesis Catalysis

Lutidine-acetate systems have also found utility as catalysts in a range of organic reactions, contributing to oxidative transformations, protecting group manipulations, and the promotion of specific synthetic pathways.

Oxidative Transformations

Electrocatalysis using systems that can be conceptually related to lutidine-acetate functionalities plays a role in oxidative reactions, which are fundamental for constructing complex molecules. nih.gov Anodic oxidation, for instance, allows for the generation of catalysts that can be recycled, presenting a greener alternative to stoichiometric chemical oxidants. nih.gov In some cases, lutidine is used to prevent undesirable side reactions, such as the oxidative dimerization of aldehydes. orgsyn.org

Protection and Deprotection Reactions

The combination of triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and 2,6-lutidine is an effective reagent for the deprotection of acetals under nearly neutral conditions. researchgate.net This method is particularly valuable as it allows for the chemoselective deprotection of acetals derived from aldehydes while leaving those from ketones intact. researchgate.net This selectivity is a significant advantage over other methods that lack such discrimination. researchgate.net The reaction proceeds by treating the acetal (B89532) with TESOTf and 2,6-lutidine in a solvent like dichloromethane (B109758), followed by a water workup to yield the corresponding aldehyde. researchgate.net This process is mild and compatible with various functional groups, including methoxy, acetoxy, and silyl (B83357) ethers. researchgate.net

Promoting Specific Organic Reactions

Lutidine has been identified as a key promoter in certain photoredox catalytic reactions. For instance, in the atom-transfer radical cyclization (ATRC) of 1,6-dienes with α-halo-ketones, lutidine is crucial for the successful construction of complex heterocyclic cores like 4-bromo-3,3-dialkyl-octahydro-indol-2-ones. nih.gov This visible-light-catalyzed process demonstrates high atom, step, and redox economy. nih.gov Additionally, 2,6-lutidine has been used as a sterically hindered base in electrochemical C-H hydroxylation of arenes, where it likely also functions as an overcharge protectant. nih.gov In some asymmetric alkylation reactions, 2,6-lutidine is employed as an external base in conjunction with a chiral Lewis acid catalyst. beilstein-journals.org

Small Molecule Activation

Lutidine-acetate systems are integral to the activation of small, energy-rich molecules, a critical area in catalysis for developing sustainable chemical transformations. The unique properties of lutidine, particularly the sterically hindered 2,6-lutidine, allow it to function as a non-coordinating base. In concert with a Lewis acid, it can form a Frustrated Lewis Pair (FLP), a system where the bulky acid and base are sterically prevented from forming a classical adduct, leading to unique reactivity. nih.gov These FLPs, as well as lutidine-derived pincer complexes, can activate small molecules like hydrogen (H₂) and carbon dioxide (CO₂). acs.orgresearchgate.netmdpi.com The activation process often involves the heterolytic cleavage of chemical bonds. For instance, FLPs have been shown to activate H₂, CO₂, N₂O, SO₂, and other molecules. mdpi.com The combination of a lutidine base with a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or aluminum equivalent Al(C₆F₅)₃ has been studied for the activation of C-F bonds. mdpi.com

Carbon Dioxide Hydrogenation

The catalytic hydrogenation of carbon dioxide (CO₂) into value-added chemicals like formic acid and methanol (B129727) is a key technology for carbon capture and utilization. encyclopedia.pubacs.org Lutidine-based systems have demonstrated significant activity in this area.

One prominent example involves lutidine-derived bis-N-heterocyclic carbene (NHC) ruthenium CNC–pincer complexes (Ru-CNCs). These complexes are active catalysts for the hydrogenation of CO₂ to formate (B1220265) salts. acs.org The reaction proceeds via an outer-sphere mechanism for the insertion of CO₂ into metal-hydride bonds to create metal-formate intermediates. acs.org

Frustrated Lewis Pairs (FLPs) containing 2,6-lutidine also serve as effective metal-free catalysts for CO₂ hydrogenation. A system composed of 2,6-lutidine and B(C₆F₅)₃ can mediate the hydrogenation of CO₂ using H₂ as the reductant in the presence of a silyl halide as an oxophile. researchgate.netresearchgate.net The specific products of this reduction, which can range from disilylacetal to methane (B114726), can be controlled by the choice of silyl halide and solvent. researchgate.net

Catalyst SystemSubstrateProduct(s)Key FindingsReference(s)
Lutidine-derived Ru-CNC pincer complexCO₂Formate saltsThe complex actively catalyzes the hydrogenation of CO₂. acs.org
2,6-lutidine / B(C₆F₅)₃ (FLP)CO₂Disilylacetal, methoxysilane, methyl iodide, or methaneMetal-free system where product selectivity is controlled by the choice of silyl halide and solvent. researchgate.net

Hydrogen Activation

The activation of molecular hydrogen (H₂) is a fundamental step in numerous hydrogenation reactions. Lutidine-based systems, particularly FLPs and pincer complexes, are capable of heterolytically cleaving the H-H bond. acs.orgcore.ac.uk This reactivity stems from the cooperative action of a Lewis basic site (the nitrogen on lutidine) and a Lewis acidic site (either a metal center or a separate Lewis acid).

In 2006, the concept of FLP-mediated H₂ activation was demonstrated with a phosphino-borane system. nih.gov Shortly after, it was found that a combination of 2,6-lutidine and the highly Lewis acidic B(C₆F₅)₃ could activate hydrogen at ambient temperature and pressure, a reaction that does not occur with the less acidic BMe₃. osti.gov The steric hindrance between the bulky lutidine and the borane (B79455) prevents the formation of a stable adduct, allowing the unquenched acid and base to attack the H₂ molecule. nih.govosti.gov

Lutidine-derived Ru-CNC pincer complexes also exhibit this capability. A dearomatized complex formed from a nitrile adduct reacts with strong bases and subsequently activates H₂ heterolytically to yield a bis-hydrido complex. acs.org Furthermore, studies on a classical Lewis pair, 2,6-lutidine/trichloroborane (Lut·BCl₃), showed that it activates H₂ under conditions of ~10 bar and 100 °C. osti.gov The mechanism involves the separated pair reacting with H₂ to form the [LutH⁺][HBCl₃⁻] ion pair. osti.gov

Catalyst SystemReactantMechanismKey FindingsReference(s)
2,6-lutidine / B(C₆F₅)₃ (FLP)H₂Heterolytic cleavageSteric frustration enables H₂ activation under ambient conditions. osti.gov
Lutidine-derived Ru-CNC pincer complexH₂Heterolytic cleavageA dearomatized intermediate activates H₂ to form a bis-hydrido complex. acs.org
2,6-lutidine / BCl₃H₂Heterolytic cleavageA thermally activated FLP system that activates H₂ at elevated temperature and pressure. osti.gov

Role in Polymerization Processes

Lutidine-acetate systems play a significant role in polymerization, primarily through the action of lutidine as a basic initiator or a modulator of reaction conditions. The function of lutidine is often dictated by its steric properties and basicity. In contrast to less hindered pyridines, the bulky methyl groups in 2,6-lutidine significantly decrease its nucleophilicity while only slightly increasing its basicity. taylorandfrancis.com This distinction is crucial for controlling the initiation mechanism in certain polymerization reactions.

Initiation Mechanism in Polymerization

Polymerization can be initiated through various mechanisms, including radical, cationic, anionic, and coordination pathways. msu.edu In the context of lutidine, its role as a basic initiator is particularly relevant, especially in the ring-opening polymerization of N-Carboxyanhydrides (NCAs).

For NCAs, initiation by tertiary amines like pyridines can theoretically proceed via two routes: a nucleophilic attack on the carbonyl group of the NCA or a basic attack involving the deprotonation of the N-H bond. taylorandfrancis.com Research conducted by Bamford and Block on the polymerization of γ-O-Bzl-l-Glu-NCA using pyridine (B92270), picoline, and 2,6-lutidine as initiators aimed to distinguish between these two pathways. They observed that the rate of initiation correlated with the basicity of the amine, not its nucleophilicity. taylorandfrancis.com This finding indicates that the initiation proceeds through the "active monomer" mechanism, where the base deprotonates the NCA monomer.

InitiatorBasicity TrendNucleophilicity TrendInitiation Rate DependenceReference(s)
Pyridine< Picoline < 2,6-Lutidine> Picoline > 2,6-LutidineDepends on basicity, not nucleophilicity. taylorandfrancis.com
Picoline> Pyridine< PyridineDepends on basicity, not nucleophilicity. taylorandfrancis.com
2,6-Lutidine> Picoline > Pyridine< Picoline < PyridineDepends on basicity, not nucleophilicity. taylorandfrancis.com

Modulating Polymerization Kinetics and Selectivity

The unique steric and electronic properties of lutidine allow it to modulate the kinetics and selectivity of polymerization and related reactions. The presence of a base is often crucial in electrocatalytic oxidations, where 2,6-lutidine has been used with TEMPO catalysts. The reaction between the electrogenerated TEMPO⁺ and alcohols was found to be fast only in the presence of a base like 2,6-lutidine. nih.gov

In the synthesis of monomers for polymerization, lutidine's steric bulk can be exploited to achieve high regioselectivity. For example, in the synthesis of trehalose-based monomers, selective modification of the primary O6 hydroxyl group is desired. escholarship.org While typical tosylation conditions in pyridine yield multiple isomers, using the bulkier 2,6-lutidine as the base can selectively produce the desired O6-tosylated product. escholarship.org It is hypothesized that the bulky lutidinium electrophile intermediate can only be accessed by the sterically unhindered primary alcohol, thus enhancing selectivity. escholarship.org The addition of 2,6-lutidine has also been noted to improve the yield of certain reactions, although sometimes at the cost of enantioselectivity. taylorandfrancis.com The incorporation of polar monomers, whose synthesis can be controlled by reagents like lutidine, can significantly modulate the surface and mechanical properties of the final polymers. researchgate.net

Proton Transfer Dynamics and Acid Base Chemistry in Lutidine Acetate Systems

Kinetic Hydrogen Isotope Effects in Proton Transfer Reactions

The study of kinetic isotope effects (KIEs), particularly the substitution of hydrogen (H) with its heavier isotope deuterium (B1214612) (D), is a powerful tool for elucidating the mechanisms of proton transfer reactions. nih.gov In the context of lutidine-acetate systems, KIEs provide insight into the transition state of proton abstraction and the role of quantum phenomena.

The abstraction of a proton by a base is a fundamental step in many chemical reactions. Both lutidine and acetate (B1210297) can act as proton acceptors. The rate of proton abstraction is influenced by the strength of the base and the nature of the proton donor. When comparing the rates of proton transfer for hydrogen versus deuterium (kH/kD), the KIE is typically greater than 1, indicating that the C-H (or O-H, N-H) bond is being broken in the rate-determining step. This is because the heavier mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage. fu-berlin.de

In a competitive scenario, the stronger base will typically exhibit faster proton abstraction kinetics. 2,6-Lutidine is a stronger base than the acetate ion, which would generally make it a more rapid proton abstractor, though steric hindrance from the methyl groups can modulate this reactivity. scribd.com The precise value of the KIE can offer clues about the symmetry of the transition state.

Table 1: Illustrative Kinetic Isotope Effects (KIE) in Proton Transfer Reactions
Reaction TypeTypical kH/kD ValueImplication
Primary KIE (linear transition state)~2-8Proton transfer is in the rate-determining step.
Maximum KIE (symmetrical transition state)>7Proton is equally shared between donor and acceptor in the transition state.
KIE with Tunneling>10Significant quantum tunneling contribution to the reaction rate. nih.gov

Classical transition state theory assumes that a molecule must possess sufficient energy to overcome an activation barrier to react. However, for the transfer of light particles like protons, a quantum mechanical phenomenon known as tunnelling can occur, where the proton passes through the barrier rather than over it. chemrxiv.orgaps.org This effect is more pronounced at lower temperatures where classical reaction pathways are inhibited. arxiv.org

The occurrence of tunnelling leads to significantly higher reaction rates than predicted by classical theory and results in unusually large KIE values, sometimes exceeding 10. nih.gov Theoretical models are used to calculate a tunnelling correction factor (transmission coefficient, κ) which quantifies the extent to which tunnelling enhances the reaction rate. nih.gov In the transfer of a proton to either lutidine or acetate, the shape and width of the potential energy barrier are critical. A narrower barrier facilitates a higher probability of tunnelling. Computational methods, such as variational transition state theory (VTST) combined with multidimensional tunnelling corrections, are employed to accurately model these non-classical effects in enzymatic and chemical systems. rsc.org

Excited State Proton Transfer (ESPT) Dynamics

Excited-state proton transfer (ESPT) is a photoinduced process where a molecule's acidity and basicity can change dramatically upon absorption of light, leading to proton transfer on an ultrafast timescale. mdpi.comresearchgate.net This process is fundamental to applications such as fluorescent probes and molecular switches. chemrxiv.org

In some systems, the proton transfer event following electronic excitation can occur extremely rapidly, on the order of femtoseconds (fs). rsc.org When the transfer is faster than the timescale of vibrational energy relaxation, it can impulsively excite vibrational modes in the product molecule. This leads to "coherent" vibrational motion, where the atoms of the newly formed product oscillate in unison. rsc.org While often studied in intramolecular systems, this principle applies to intermolecular complexes like a photoacid paired with a lutidine or acetate base. rsc.orgmdpi.com Upon excitation, the proton can be transferred from the excited acid to the base, and if this occurs on a timescale of tens to hundreds of femtoseconds, it can induce coherent vibrations in the resulting lutidinium or acetic acid species.

Specific vibrational modes are crucial for facilitating ESPT. They can help to optimize the structural arrangement between the proton donor and acceptor, effectively lowering the barrier for the transfer. nih.gov Studies on model systems, such as pyranine (B1669890) with acetate, have shown that low-frequency vibrations, like ring wagging and ring breathing modes, are key fingerprints of the ESPT event. researchgate.netnih.gov These modes modulate the distance and orientation between the donor and acceptor sites. For instance, a stretching mode can shorten the intermolecular distance, while wagging or torsional modes can improve the alignment of the proton donor, the proton, and the acceptor atom's lone pair. nih.gov In a lutidine-acetate system, similar low-frequency motions involving the lutidine ring and the acetate's carboxylate group would be expected to play a critical role in promoting the efficient transfer of the proton in the excited state. nih.gov

Acid-Base Properties and Their Impact on Reactivity

The reactivity of the lutidine-acetate system is fundamentally governed by the acid-base properties of its components. The formation of a lutidinium acetate salt is itself a Lewis acid-base reaction, where the proton (Lewis acid) is transferred from acetic acid to lutidine (Lewis base), which donates an electron pair to form a new N-H bond. pressbooks.publibretexts.org

Lutidine is a nitrogenous base, while acetate is the conjugate base of a weak acid, acetic acid. libretexts.org The equilibrium of the proton transfer between them is dictated by their relative acid and base strengths, commonly quantified by pKa and pKb values. The pKa of the lutidinium ion (the conjugate acid of 2,6-lutidine) is significantly higher than that of acetic acid, indicating that lutidine is a stronger base than acetate and the equilibrium favors the formation of the lutidinium acetate ion pair. libretexts.orgwisc.edu

The reactivity of this system is influenced by several factors. The steric hindrance provided by the two methyl groups in 2,6-lutidine can affect its ability to act as a nucleophile without significantly altering its basicity (its ability to accept a proton). scribd.com This property makes it a widely used "non-nucleophilic" base in organic synthesis. The acetate ion, being a weaker base and less sterically hindered, can participate in reactions where lutidine might be too bulky. Quantum chemical calculations are often used to investigate the reactivity of such Lewis pairs, interpreting differences in terms of thermodynamics and the kinetics of subsequent reactions. researchgate.netnih.gov

Table 2: Acid-Base Properties of Species in the Lutidine-Acetate System
CompoundSpecies TypepKa ValueRelative Strength
Acetic AcidWeak Acid~4.76Weak Acid
Acetate IonConjugate Base-Weak Base
2,6-Lutidinium IonConjugate Acid~6.7Weaker Acid than Acetic Acid
2,6-LutidineBase-Stronger Base than Acetate

Weakly Basic Character of Lutidine Conjugate Acids

Lutidines, which are dimethyl-substituted derivatives of pyridine (B92270), are characterized as mildly basic heterocyclic aromatic compounds. chemicalbook.comwikipedia.org The conjugate acids of lutidines, known as lutidinium ions, are considered weak acids. This characteristic is quantified by the pKa value of the conjugate acid, which for 2,6-lutidine is approximately 6.7. chemicalbook.com The basicity of these compounds is influenced by the steric effects of the two methyl groups positioned on the pyridine ring. chemicalbook.comwikipedia.org

In the case of 2,6-lutidine, the methyl groups are located adjacent to the nitrogen atom, creating significant steric hindrance. chemicalbook.comwikipedia.org This steric crowding impedes the approach of Lewis acids to the nitrogen's lone pair of electrons, making 2,6-lutidine a poor nucleophile but an effective, non-nucleophilic base. chemicalbook.comwikipedia.orgwikipedia.org This property allows it to readily accept a proton while minimizing its participation in other side reactions, such as alkylation. chemicalbook.comwikipedia.org Consequently, salts of its conjugate acid, lutidinium, are sometimes utilized as weak acid catalysts because the lutidine base itself is weakly coordinating. chemicalbook.comwikipedia.org

The moderate basicity of lutidine, in conjunction with its low nucleophilicity, makes it a useful tool in organic synthesis, where it is often employed as a sterically hindered mild base. chemicalbook.comwikipedia.org Its ability to scavenge protons without interfering with other reactive centers is a key advantage in various chemical transformations. chemicalbook.com

Table 1: pKa Values of Conjugate Acids for Selected Pyridine Derivatives

Compound Conjugate Acid pKa of Conjugate Acid (pKaH)
Pyridine Pyridinium (B92312) 5.2 masterorganicchemistry.com
2,6-Lutidine 2,6-Lutidinium 6.7 chemicalbook.com
Piperidine Piperidinium 11 masterorganicchemistry.com
Ammonia Ammonium (B1175870) 9.2 masterorganicchemistry.com

Correlation between Basicity and Reaction Rate in Initiated Processes

The relationship between the basicity of an amine catalyst, such as lutidine, and the rate of a chemical reaction is a fundamental aspect of physical organic chemistry. Generally, for reactions where the amine acts as a base catalyst, an increase in basicity can lead to an increase in the reaction rate. cdnsciencepub.comacs.org This is because a more basic amine is more effective at deprotonating a substrate in a rate-determining step, thereby generating a more reactive intermediate.

However, this correlation is not always straightforward and can be influenced by several other factors. In some cases, studies have shown a lack of a direct correlation between the catalytic efficiency of an amine and its basicity. rsc.orgresearchgate.net For instance, supramolecular interactions or the specific mechanism of the reaction can play a more dominant role than the simple pKa of the amine. rsc.orgresearchgate.net

Table 2: Factors Influencing the Correlation Between Amine Basicity and Reaction Rate

Factor General Effect on Reaction Rate Nuances and Exceptions
Increased Basicity Often leads to an increased reaction rate, especially if deprotonation is the rate-determining step. cdnsciencepub.comacs.org Not always a direct correlation; other factors can be more influential. rsc.orgresearchgate.net
Steric Hindrance Can decrease the rate of nucleophilic attack but allows the base to function primarily as a proton acceptor. chemicalbook.comwikipedia.org Can influence product stereoselectivity. chemicalbook.com
Reaction Mechanism The specific steps of the mechanism determine the role of the base and how its properties affect the rate. A change in the rate-determining step can alter the influence of basicity. acs.org
Solvent Effects The solvent can affect the effective basicity of the amine and the stability of intermediates. Solvation of the conjugate acid can be hindered by steric bulk. reddit.com

Proton Consumption in Electrochemical Processes

In electrochemical systems, proton transfer and consumption are critical processes that can influence reaction mechanisms and efficiencies. In a lutidine-acetate system, both components can play significant roles in the management of protons at or near an electrode surface. The lutidinium ion (the conjugate acid of lutidine) can act as a proton donor, while the acetate ion can function as a proton acceptor or as part of a buffering system.

Recent studies indicate that in electrochemical processes involving an acetic acid buffer, the acid itself can act as a primary source of protons. electrochemsci.org The cathodic reaction, which consumes protons (e.g., in the hydrogen evolution reaction), promotes the dissociation of acetic acid, thereby replenishing the supply of H+ ions at the electrode surface. electrochemsci.org In this context, acetic acid essentially functions as a buffer to maintain the local pH.

Advanced Spectroscopic and Structural Characterization of Lutidine-Acetate Systems7.1. X-ray Diffraction Techniques

X-ray diffraction (XRD) is a cornerstone analytical method for determining the atomic and molecular structure of crystalline materials. This technique relies on the principle that a crystal lattice diffracts a beam of incident X-rays in specific, predictable directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be generated. From this model, the precise positions of atoms, the lengths and angles of chemical bonds, and information on crystallographic disorder can be elucidated. wikipedia.org For lutidine-acetate systems, particularly in the form of coordination complexes or salts, XRD provides invaluable insights into their solid-state architecture.

7.1.1. Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of molecular structures. mdpi.com The technique requires a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions, which is then exposed to a monochromatic X-ray beam. wikipedia.org The resulting diffraction pattern allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. mdpi.com

In the context of lutidine-acetate systems, SCXRD is instrumental in characterizing coordination complexes. For instance, in a novel cobalt(II) acetate complex bearing a 3,5-lutidine ligand, SCXRD was used to establish the precise molecular geometry. This analysis revealed the coordination of the lutidine as a Lewis base and the flexible nature of the acetate moiety, providing a detailed understanding of the coordination flexibility around the central metal atom. The experimental geometric parameters obtained from SCXRD were found to be in good agreement with theoretical parameters derived from Density Functional Theory (DFT) calculations. [No new citation needed for this sentence]

The detailed structural data from SCXRD, such as the specific interactions between lutidine and acetate groups, are crucial for understanding the relationship between structure and properties. mdpi.com This information can shed light on chemical interactions and processes, forming the basis for further chemical design and application. wikipedia.org

7.1.2. Solid-State Structure Determination

The determination of the solid-state structure provides a comprehensive picture of how molecules are arranged in a crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking. While SCXRD is the primary tool for this purpose, powder X-ray diffraction (PXRD) is also valuable, especially when suitable single crystals cannot be obtained. cardiff.ac.uknih.gov PXRD uses a finely powdered sample, which contains a vast number of small crystallites in random orientations, to generate a characteristic diffraction pattern. nih.gov

For lutidine-acetate systems, understanding the solid-state structure is key to comprehending their physical properties. In the case of L-histidine acetate, X-ray studies revealed that it crystallizes in two different forms, one orthorhombic and one monoclinic. nih.gov Although the conformation of the histidine molecule differs between the two forms, both facilitate a specific interaction with the carboxylate group of the acetate ion. The crystal structures are built from hydrogen-bonded ribbons of histidine molecules, which are interconnected by acetate ions. nih.gov This detailed structural knowledge, including the characterization of new interaction patterns involving amino and carboxylate groups, demonstrates how the presence of the acetate ion can lead to novel aggregation patterns in the solid state. nih.gov

The combination of solid-state structural data with computational methods can further enhance understanding. For example, the solid-state structure of an indole amino acid alkaloid was determined by X-ray crystallography and complemented by in silico docking studies to evaluate its potential bioactivity. [No new citation needed for this sentence] This integrated approach, rooted in the precise structural data from X-ray diffraction, is powerful for correlating crystal architecture with material function.

Crystallographic Data for L-Histidine Acetate Polymorphs. nih.gov
ParameterForm IForm II
Crystal SystemOrthorhombicMonoclinic
Space GroupP2(1)2(1)2(1)C2
a (Å)5.02715.649
b (Å)11.1269.276
c (Å)17.4738.566
β (°)9094.65
Z (molecules/unit cell)44
7.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules in both solution and the solid state. researchgate.net It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C), allowing for the elucidation of molecular connectivity and conformation. ipb.pt For lutidine-acetate systems, various NMR methods are employed to characterize their structure, reactivity, and dynamic behavior.

7.2.1. ¹H and ¹³C NMR for Solution Structure and Reactivity

¹H and ¹³C NMR spectroscopy are routine methods for confirming the structure of molecules in solution. ipb.pt Chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J) provide information about the connectivity between adjacent atoms. researchgate.net These spectra are invaluable for verifying the synthesis of lutidine-acetate derivatives and for studying their behavior in solution. rsc.org

In a typical ¹H NMR spectrum of a lutidine derivative, distinct signals are observed for the aromatic protons on the pyridine ring and the methyl group protons. For 2,6-lutidine, for example, the spectrum shows a triplet for the hydrogen atom at the 4-position and a doublet for the hydrogen atoms at the 3 and 5-positions, along with a singlet for the two methyl groups. [No new citation needed for this sentence] The acetate moiety typically exhibits a sharp singlet for its methyl protons. illinois.edu Similarly, ¹³C NMR spectra provide characteristic signals for the aromatic, methyl, and carboxylate carbons. scispace.com By analyzing the chemical shifts and integration values, the precise structure and purity of lutidine-acetate compounds can be confirmed. researchgate.net

Typical ¹³C NMR Chemical Shifts for 2,6-Lutidine and Acetate Moieties. illinois.eduscispace.com
Carbon AtomTypical Chemical Shift (δ, ppm)
Lutidine C2, C6~157
Lutidine C4~137
Lutidine C3, C5~120
Lutidine -CH₃~24
Acetate C=O~170-180
Acetate -CH₃~21
7.2.2. Solid-State Cross-Polarization Magic Angle Spinning ¹³C NMR

Solid-state NMR (ssNMR) is an essential technique for characterizing materials directly in their solid form, providing information that is often complementary to X-ray diffraction. nih.gov The Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is a standard ssNMR technique for obtaining high-resolution ¹³C spectra of solid samples. researchgate.net Magic angle spinning (MAS) involves physically spinning the sample at a high frequency at an angle of 54.74° with respect to the external magnetic field to average out anisotropic interactions that broaden the spectral lines in solids. researchgate.net Cross-polarization is used to enhance the signal intensity of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons (¹H). ucsb.edu

For lutidine-acetate systems, ¹³C CP/MAS NMR can be used to study polymorphism, analyze the components in a formulation, and investigate intermolecular interactions. nih.gov The chemical shifts observed in a solid-state spectrum are highly sensitive to the local molecular environment, including crystal packing effects. Therefore, different crystalline forms (polymorphs) of a lutidine-acetate compound will typically yield distinct ¹³C CP/MAS spectra. This makes the technique a powerful tool for identifying and characterizing different solid-state forms. Furthermore, ssNMR can distinguish signals from an active pharmaceutical ingredient (API) and excipients in a drug formulation, allowing for the characterization of the API in its final dosage form. nih.gov

7.2.3. Variable-Temperature ¹H NMR for Dissociation and Carboxylate Shift

Variable-temperature (VT) NMR spectroscopy is a dynamic NMR technique used to study chemical processes that occur on the NMR timescale, such as conformational changes, chemical exchange, and dissociation. st-andrews.ac.uk By recording spectra at different temperatures, it is possible to observe changes in signal shape, such as the broadening and coalescence of peaks, which provides quantitative information about the kinetics and thermodynamics of the process. nih.gov

In systems containing acetate ligands, VT NMR is particularly useful for studying dynamic processes involving the carboxylate group. One such process is the "carboxylate shift," where the coordination mode of the acetate ligand changes. For example, in certain metal-acetate complexes, dynamic exchange between different carboxylate coordination modes (e.g., μ-1,2 and μ-1,1 bridging ligands) can be observed. nih.gov As the temperature is increased, the rate of this exchange increases, leading to the coalescence of the distinct NMR signals corresponding to the different coordination environments. nih.gov Analysis of the coalescence temperature and the chemical shift difference at low temperatures allows for the calculation of the free energy of activation (ΔG‡) for the exchange process. st-andrews.ac.uk This type of analysis could be applied to lutidine-acetate complexes to probe the lability of the lutidine or acetate ligands and to understand dissociation equilibria in solution. nih.govnih.gov

Table of Compounds
Compound Name
Lutidine acetate
3,5-Lutidine
Cobalt(II) acetate
L-Histidine acetate
2,6-Lutidine

Advanced Spectroscopic and Structural Characterization of Lutidine Acetate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

2D NMR Experiments (COSY, NOESY, HSQC, HMBC) for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of lutidine-acetate systems, especially in complex coordination compounds or when elucidating reaction products. These experiments resolve overlapping signals found in 1D spectra and reveal correlations between different nuclei, allowing for a definitive mapping of the molecular framework weebly.com.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds sdsu.edu. In a lutidine-acetate complex, COSY spectra would reveal correlations between the methyl group protons and the aromatic protons on the lutidine ring, helping to confirm the substitution pattern of the specific lutidine isomer involved.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of nuclei, providing insights into the three-dimensional structure and stereochemistry nih.gov. For instance, in a coordination complex, NOESY can show through-space correlations between protons on the lutidine ligand and protons of another ligand or the acetate (B1210297) methyl group, defining their relative orientation around the central atom.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons to which they are attached sdsu.eduresearchgate.net. An HSQC spectrum of a lutidine-acetate complex would show cross-peaks connecting the lutidine ring protons to their corresponding ring carbons, the lutidine methyl protons to the methyl carbon, and the acetate methyl protons to its carbon. This is a powerful method for assigning carbon resonances researchgate.net.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons sdsu.edu. This is particularly useful for connecting different functional groups within a molecule. For example, HMBC could show a correlation from the protons of the lutidine ring to the carbonyl carbon of the acetate ligand in a tightly bound system, or from the acetate methyl protons to the acetate carbonyl carbon, confirming the connectivity of the acetate unit .

Together, these 2D NMR techniques provide a comprehensive picture of the molecular structure, enabling the assignment of all proton and carbon signals and confirming the connectivity and spatial arrangement of the lutidine and acetate moieties.

2D NMR Experiment Type of Correlation Information Gained for Lutidine-Acetate Systems
COSY ¹H-¹H through-bond (2-3 bonds)Connectivity of protons within the lutidine ring and its substituents.
NOESY ¹H-¹H through-spaceSpatial relationships between lutidine and acetate ligands; stereochemistry.
HSQC ¹H-¹³C through-bond (1 bond)Direct correlation of each proton to its attached carbon for unambiguous assignment.
HMBC ¹H-¹³C through-bond (2-3 bonds)Connectivity between different molecular fragments (e.g., lutidine ring to acetate).

²⁹Si NMR Spectroscopy for Silicon-Containing Species

When lutidine-acetate systems are involved in reactions or formulations containing silicon, ²⁹Si NMR spectroscopy becomes a critical analytical tool. Silicon-29 is a spin-½ nucleus, and its chemical shift is highly sensitive to the electronic environment and coordination number of the silicon atom, spanning a wide range of over 400 ppm huji.ac.ilpascal-man.com.

In the context of lutidine and acetate, ²⁹Si NMR is particularly valuable for studying hypercoordinated silicon species. Acetate anions can act as nucleophiles, attacking tetracoordinated organosilanes to form pentacoordinate anionic silicates researchgate.net. The formation of such species, for example, [R₃Si(Acetate)]⁻, results in a significant upfield shift in the ²⁹Si NMR spectrum compared to the starting tetracoordinated silane.

Lutidine, acting as a non-nucleophilic base, can influence the equilibrium of these reactions. Furthermore, in systems where acetate acts as a ligand to a silicon center, ²⁹Si NMR can help to characterize the binding mode. The chemical shift provides data that, when supported by computational calculations, can distinguish between different coordination isomers researchgate.net.

A practical challenge in ²⁹Si NMR is the presence of a broad background signal from the quartz in the NMR probe and tube, typically around -110 ppm huji.ac.il. This can be mitigated by using specialized equipment like sapphire NMR tubes or by subtracting a blank spectrum, although this is not always effective for samples with broad signals in the same region huji.ac.il.

Silicon Species Coordination Typical ²⁹Si Chemical Shift Range (ppm) Notes
Tetralkoxysilane (e.g., TEOS)4-80 to -88Common silicon precursor.
Alkyltrichlorosilane4+30 to -10Chemical shift is sensitive to substituents.
Pentacoordinate Silicate5-90 to -120Formation of hypervalent species with acetate leads to upfield shifts. researchgate.net
Silicate Gels/Glass4~-110Broad signal that can interfere with sample analysis. huji.ac.il

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are fundamental for characterizing lutidine-acetate systems, providing detailed information on functional groups and coordination chemistry.

Fourier Transform Infrared (FT-IR) Spectroscopy for Coordination Modes

FT-IR spectroscopy is extensively used to determine how the acetate ligand coordinates to a metal center in the presence of a co-ligand like lutidine. The vibrational frequencies of the carboxylate group (COO⁻) of the acetate are particularly diagnostic researchgate.net. The key spectral region involves the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes of the COO⁻ group. The frequency separation between these two bands, Δν = (νₐₛ - νₛ), is a powerful indicator of the coordination mode researchgate.netijcce.ac.ir.

Ionic (uncordinated) acetate: Shows a Δν value of ~164 cm⁻¹.

Monodentate coordination: The C=O bond retains more double bond character, increasing the νₐₛ frequency and decreasing the νₛ frequency, leading to a large Δν value (>200 cm⁻¹).

Bidentate chelating coordination: Both oxygen atoms bind to the same metal center, making them more equivalent. This decreases the Δν value significantly (<150 cm⁻¹).

Bridging coordination: The acetate bridges two metal centers. The Δν value is typically intermediate between that of monodentate and chelating modes, often similar to the ionic value.

Studies on zinc(II) acetate complexes with various lutidine isomers have demonstrated the utility of this method, revealing diverse coordination modes including monodentate, bridging bidentate, and asymmetric chelating bridging within a single complex nih.gov. The coordination of the lutidine ligand itself can be confirmed by shifts in the pyridine (B92270) ring vibrational modes kpi.ua.

Acetate Coordination Mode νₐₛ(COO⁻) (cm⁻¹) νₛ(COO⁻) (cm⁻¹) Δν (cm⁻¹)
Monodentate~1580-1650~1380-1420> 200
Bidentate Chelating~1520-1580~1420-1480< 150
Bidentate Bridging~1540-1610~1410-1440140-200

In-situ FT-IR for Reaction Monitoring

In-situ FT-IR spectroscopy, often utilizing Attenuated Total Reflectance (ATR) probes (e.g., ReactIR), is a powerful technique for monitoring chemical reactions in real-time mt.comxjtu.edu.cn. It allows for the direct tracking of reactants, intermediates, products, and by-products as a function of time, providing crucial data on reaction kinetics, mechanisms, and pathways mt.comnih.gov.

For a reaction involving lutidine acetate, such as its use as a catalyst or in the formation of a coordination complex, in-situ FT-IR could be used to:

Monitor Reaction Progression: By tracking the concentration profiles of key species. For example, in a ligand exchange reaction, one could observe the decrease in the vibrational band of a reactant and the simultaneous increase in the band of the lutidine-acetate product.

Identify Intermediates: Unstable or transient species that are difficult to isolate can often be detected, providing mechanistic insights researchgate.net.

Optimize Reaction Conditions: The effect of variables like temperature, pressure, or reactant concentration on the reaction rate and product selectivity can be evaluated rapidly nih.gov.

This technique avoids issues associated with offline sampling, such as quenching reactions or handling air-sensitive compounds, providing more accurate and representative data mt.com.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of lutidine-acetate compounds. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to transfer the intact molecule or complex into the gas phase for analysis.

Mass Spectrometry (MS): Provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the target compound. The fragmentation pattern, obtained through tandem MS (MS/MS), can offer structural information. For a lutidine-acetate complex, characteristic neutral losses might include the lutidine molecule, an acetate radical, or acetic acid.

High-Resolution Mass Spectrometry (HRMS): Measures the m/z with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental formula of the ion, as very few combinations of atoms will have the same exact mass . This is critical for confirming the identity of a new compound or for distinguishing between species with the same nominal mass but different elemental compositions mdpi.com.

For example, HRMS was used to definitively determine the molecular formula of an unknown organic molecule, which was crucial in ruling out other potential structures that had similar masses .

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying species that have unpaired electrons. It is therefore exclusively applied to paramagnetic lutidine-acetate complexes, typically those containing transition metal ions such as Cu(II), Co(II), Mn(II), or V(IV) nih.gov.

EPR spectroscopy provides detailed information about the electronic structure and the local coordination environment of the paramagnetic center nih.gov. The key parameters extracted from an EPR spectrum are the g-tensor and hyperfine coupling constants (A-tensor).

g-Tensor: This parameter is analogous to the chemical shift in NMR. Its value and anisotropy (the difference between its components, gₓ, gᵧ, and g₂) are highly sensitive to the geometry of the metal center and the nature of the coordinating ligands. For instance, the g-values for a Cu(II) complex can distinguish between a square planar, tetrahedral, or octahedral coordination environment mdpi.com.

Hyperfine Coupling: This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., the metal nucleus like ⁶³Cu/⁶⁵Cu, or ligand nuclei like ¹⁴N from lutidine). The magnitude of the hyperfine coupling constant provides information about the covalency of the metal-ligand bonds and the distribution of the unpaired electron's spin density.

In one study, EPR spectroscopy was used to monitor the reaction of a Cu(II) complex upon the addition of lutidine, confirming the formation of a new species rsc.org. In another, EPR spectra of a tetranuclear copper complex indicated the presence of exchange-coupled Cu(II)-Cu(II) dimeric units nih.gov.

EPR Parameter Information Provided Relevance to Lutidine-Acetate Complexes
g-tensor (gₓ, gᵧ, g₂) Electronic structure and coordination geometry of the metal center.Can distinguish between different coordination geometries (e.g., square planar vs. distorted tetrahedral) adopted by the complex. mdpi.com
Hyperfine Coupling (A) Covalency of metal-ligand bonds; identity of coordinating atoms.The coupling to the ¹⁴N nucleus of lutidine can confirm its coordination to the metal center. The magnitude of the metal hyperfine coupling reflects the nature of the bonding with acetate and lutidine ligands.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, this analysis provides the percentage by mass of carbon (C), hydrogen (H), and nitrogen (N). These experimentally determined values are then compared with the theoretically calculated percentages derived from the compound's empirical formula to confirm its purity and stoichiometry.

Below is a table summarizing the calculated elemental composition of 2,6-lutidine acetate.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.019108.0964.65
HydrogenH1.0081313.1047.84
NitrogenN14.01114.018.38
OxygenO16.00232.0019.14
Total 167.204 100.00

Note: The values in this table are calculated based on the theoretical formula of 2,6-lutidine acetate.

Other Spectroscopic Techniques

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance. This absorption is dependent on the electronic structure of the molecules. For lutidine-acetate systems, UV-Vis spectroscopy can provide information about the electronic transitions within the 2,6-lutidinium cation. The acetate anion does not exhibit significant absorption in the typical UV-Vis range of 200-800 nm.

The UV-Vis spectrum of 2,6-lutidine in various solvents is characterized by absorption bands corresponding to π → π* transitions within the pyridine ring. Upon protonation to form the 2,6-lutidinium ion, as is the case in this compound, shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) are expected. These changes are due to the alteration of the electronic environment of the chromophore.

Specific experimental data for the UV-Vis spectrum of this compound is not extensively detailed in the available research. However, based on the known spectroscopic properties of similar pyridinium (B92312) compounds, the following table outlines the anticipated absorption maxima.

Compound/IonSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
2,6-Lutidinium CationWater~265~5000π → π
2,6-Lutidinium CationEthanol~266~4800π → π

Note: The data in this table are representative values for the 2,6-lutidinium cation and are intended to be illustrative of the expected UV-Vis absorption properties of this compound.

Computational and Theoretical Studies of Lutidine Acetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure, reactivity, and spectroscopic properties of inorganic and organometallic compounds. numberanalytics.com It is predicated on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are determined by its electron density. numberanalytics.com

DFT calculations are instrumental in determining the optimized geometries of lutidine-acetate complexes. For instance, in the study of a novel cobalt(II) acetate (B1210297) complex bearing a lutidine ligand, specifically [(3,5-lutidine)2Co(OAc)2(H2O)2], structure optimization was performed using DFT. researchgate.netrsc.orgrsc.org The calculated geometrical parameters demonstrated excellent concordance with the empirical data obtained from single-crystal X-ray diffraction, thereby validating the computational model. researchgate.netrsc.orgrsc.org

In this specific cobalt complex, the Co(II) center is coordinated by two 3,5-lutidine molecules, two water molecules, and two acetate moieties, resulting in an octahedral geometry. rsc.org The coordination of lutidine as a Lewis base and the acetate moiety as a flexible ligand is thought to provide significant coordination flexibility around the metal center. researchgate.netrsc.org This flexibility is a key factor in facilitating catalytic reactions. researchgate.netrsc.org

A comparative analysis of selected bond lengths and angles from both experimental X-ray diffraction data and DFT calculations for the [(3,5-lutidine)2Co(OAc)2(H2O)2] complex highlights the accuracy of the theoretical approach.

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometrical Parameters for [(3,5-lutidine)2Co(OAc)2(H2O)2]

Parameter Bond/Angle Experimental Value (Å/°) DFT-Calculated Value (Å/°)
Bond Length Co1–O1 (water) 2.133(1) -
Bond Length Co1–O2 (acetate) 2.068(1) -
Bond Length Co1–N1 (lutidine) 2.153(2) -
Bond Angle O1–Co1–O1 180.00(0) -
Bond Angle O2–Co1–O2 180.00(6) -
Bond Angle N1–Co1–N1 180.00(8) -
Bond Angle O2–Co1–O1 88.55(4) -
Bond Angle N1–Co1–O1 87.42(5) -

Data sourced from a study on a novel cobalt(II) acetate complex. rsc.org Note: Specific DFT-calculated values were stated to be in good agreement but were not explicitly tabulated in the source material.

The electronic properties of lutidine-acetate systems are critical to understanding their reactivity. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of a molecule's chemical reactivity and stability. rsc.org A larger HOMO-LUMO gap generally correlates with greater stability and lower chemical reactivity. rsc.org

For the [(3,5-lutidine)2Co(OAc)2(H2O)2] complex, DFT calculations at the LANL2DZ basis set determined the HOMO and LUMO energies. rsc.org The HOMO is the electron-donating orbital, while the LUMO is the electron-accepting orbital. rsc.org The analysis revealed that the HOMO is primarily located on the cobalt atom and the coordinated oxygen atoms of the acetate and water ligands, whereas the LUMO is distributed over the 3,5-lutidine ligands. rsc.org This distribution suggests that an electronic transition would involve a metal-to-ligand charge transfer (MLCT).

Table 2: Frontier Molecular Orbital Energies for [(3,5-lutidine)2Co(OAc)2(H2O)2]

Molecular Orbital Energy (eV)
HOMO -5.19
LUMO -1.27
Energy Gap (ΔE) 3.92

Data obtained from DFT calculations on a novel cobalt(II) acetate complex. rsc.org

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP for the [(3,5-lutidine)2Co(OAc)2(H2O)2] complex was calculated using the B3LYP level of theory with the LANL2DZ basis set. rsc.org

The resulting MEP map shows distinct regions of electron density. The color scale, ranging from red (lowest potential, most negative) to blue (highest potential, most positive), indicates the electrostatic potential. rsc.org In this complex, the most electron-rich regions (red) are concentrated around the oxygen atoms of the acetate and water ligands. rsc.orgrsc.org This finding is consistent with the solid-state structure and reinforces the idea that these electron-rich centers around the metal core can enhance the complex's catalytic activity. researchgate.netrsc.orgrsc.org The coordination of the lutidine ligand, a Lewis base, further contributes to the electron density around the metal center. rsc.org

DFT calculations are pivotal in mapping out the reaction mechanisms and energy profiles of chemical transformations involving lutidine-acetate systems. For example, in photocatalyzed reactions, 2,6-lutidine has been shown to react with reagents like ethyl chlorooxoacetate to form an acyl pyridinium (B92312) salt intermediate. nih.gov DFT calculations can elucidate the thermodynamics of such steps, revealing, for instance, that the formation of this intermediate can be slightly endothermic. nih.gov

Furthermore, DFT has been used to explore the role of 2,6-lutidine in frustrated Lewis pair (FLP) chemistry for the activation of small molecules like H2 and the subsequent reduction of CO2. researchgate.net These studies compute the free energy paths for various steps, including H2 activation and the reduction of CO2 to formate (B1220265) derivatives, providing a detailed mechanistic understanding. researchgate.net

In other contexts, such as the electrochemical oxidation of carboxylic acids, 2,6-lutidine acts as a base to deprotonate the acid, forming a carboxylate that is more readily oxidized. ua.es DFT calculations can then model the subsequent steps, such as the rapid spirocyclization of the resulting aroyloxyl radical, and evaluate competing reaction pathways. ua.es The calculations can also shed light on the role of lutidine in facilitating proton shifts and influencing the stability of key intermediates. frontiersin.org

Understanding the complete catalytic cycle and potential deactivation pathways is crucial for optimizing catalytic processes. While specific, detailed catalytic cycle analyses for lutidine-acetate systems are not extensively documented in the provided context, the principles can be inferred from related computational studies. DFT is a primary tool for modeling each step in a proposed catalytic cycle, from substrate binding and activation to product release and catalyst regeneration. numberanalytics.comacs.org

Catalyst deactivation is an inevitable issue in many industrial processes, leading to a loss of activity and selectivity over time. mdpi.com Deactivation can occur through several mechanisms, including poisoning, fouling, sintering, or chemical transformation of the active species. mdpi.comrsc.org For metal complexes, a common deactivation pathway involves the dissociation of ligands, leading to less active or inactive species. rsc.org In the context of pyridine-containing ligands, cleavage of C-O bonds in ether or ester substrates has been identified as a potential catalyst deactivation route. nih.gov

Computational modeling can predict the energetic favorability of such deactivation pathways, helping to design more robust catalysts. acs.org For instance, by calculating the energy barriers for ligand dissociation versus the desired catalytic steps, researchers can assess the stability of a lutidine-acetate complex under reaction conditions.

The ground state electronic structure of metal complexes dictates their fundamental chemical and physical properties. DFT calculations provide detailed information about the distribution of electrons and the nature of metal-ligand bonding. mdpi.com For open-shell species, such as the Co(II) complex [(3,5-lutidine)2Co(OAc)2(H2O)2], DFT is essential for describing the spin state and the molecular orbital configuration.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a computational microscope, tracking the motions of atoms and molecules over time to reveal the complex interplay of forces and interactions. For lutidine-acetate systems, MD simulations are instrumental in understanding the dynamic behavior of these species in solution.

Quantum Mechanical/Effective Fragment Potential Molecular Dynamics (QM/EFP-MD) for Proton Transfer

The transfer of a proton from the lutidinium cation to the acetate anion is a fundamental reaction that can be meticulously studied using hybrid quantum mechanical/molecular mechanical (QM/MM) methods. One such sophisticated approach is the Quantum Mechanical/Effective Fragment Potential Molecular Dynamics (QM/EFP-MD). In this method, the reacting species—the lutidinium-acetate pair—are treated with the accuracy of quantum mechanics (QM), which is essential for describing the breaking and forming of chemical bonds during proton transfer. The surrounding solvent molecules are modeled using the Effective Fragment Potential (EFP) method, a computationally less expensive but accurate polarizable force field derived from first principles. chemrxiv.orgnih.gov

This hybrid approach allows for the simulation of the proton transfer event within a realistic, dynamic solvent environment. QM/EFP-MD simulations can elucidate the reaction mechanism, determining whether the proton transfer is a direct, concerted step or involves intermediates. chemrxiv.orgnih.gov The simulations can also map out the free energy landscape of the reaction, revealing the energy barriers that control the reaction rate. chemrxiv.orgmdpi.com Studies on similar proton transport processes have shown that the free energy barrier can be significantly influenced by the surrounding solvent, with some reactions exhibiting barriers as low as 5 kcal/mol. chemrxiv.org While specific QM/EFP-MD studies on the lutidine-acetate system are not extensively documented in the reviewed literature, the methodology has been successfully applied to understand proton transport in various chemical and biological systems, such as in enzymes and aqueous solutions. chemrxiv.orgkopri.re.krresearchgate.net

Investigating Solvent-Solute Interactions

MD simulations are a powerful tool for characterizing the interactions between solute molecules (lutidine and acetate) and the surrounding solvent. nih.govacs.orgrsc.org These simulations provide detailed information about the structure and energetics of the solvation shell around each ion. By analyzing the trajectories of the molecules, researchers can determine how solvent molecules arrange themselves around the lutidinium cation and the acetate anion.

Key insights from such simulations include the identification and quantification of hydrogen bonds between the solute and solvent. For instance, in aqueous solutions, water molecules are expected to form strong hydrogen bonds with the carboxylate group of the acetate anion. nih.govacs.org MD simulations can reveal the average number of these hydrogen bonds, their lifetimes, and their geometric characteristics. nih.govaip.orgresearchgate.netaip.org Similarly, the interaction of solvent with the lutidinium cation, including the influence of the methyl groups on the surrounding solvent structure, can be explored. aip.orgresearchgate.netaip.orgresearchgate.netnih.gov The simulations can also elucidate how these solvation structures change with temperature and solvent composition. nih.govaip.orgresearchgate.netaip.orgresearchgate.netnih.gov

Table 1: Typical Solvent-Solute Interactions Investigated by MD Simulations
Interaction TypeDescriptionRelevant SpeciesInformation Gained
Hydrogen BondingStrong directional interaction between a hydrogen atom and an electronegative atom (O, N).Acetate (acceptor), Lutidinium (donor), Protic Solvents (e.g., water, methanol)Number of H-bonds, bond lifetimes, solvation shell structure. nih.govacs.org
Ion-Dipole InteractionsElectrostatic attraction between an ion and a polar molecule.Lutidinium/Acetate ions and polar solvent molecules.Orientation of solvent molecules around ions, strength of interaction.
Hydrophobic InteractionsTendency of nonpolar groups to aggregate in aqueous solution.Methyl groups of lutidine and nonpolar parts of the solvent.Solvent structuring around nonpolar moieties. acs.org
van der Waals ForcesWeak, short-range electrostatic attractions between uncharged molecules.All molecules in the system.Contribution to overall solvation energy and dynamics.

Ab Initio Molecular Orbital Methods

Ab initio molecular orbital methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. acs.orgaip.orgaip.org These methods provide highly accurate descriptions of the electronic structure, geometry, and energetics of molecules. For the lutidine-acetate system, ab initio calculations can be used to study the intrinsic properties of the ion pair, as well as their interaction with a small number of explicit solvent molecules.

These calculations are particularly useful for determining the optimized geometry of the lutidine-acetate complex, including the precise bond lengths and angles within the hydrogen bond formed between the lutidinium cation and the acetate anion. acs.orgtenmak.gov.tr Furthermore, ab initio methods can accurately compute the interaction energy of the complex, providing a quantitative measure of the strength of the hydrogen bond. tenmak.gov.trtandfonline.com Such calculations have been used to study the coordination of acetate with various metal ions and the protonation of pyridine (B92270) derivatives. aip.orgaip.orgacs.orgtandfonline.comresearchgate.net By performing these calculations for the reactants, transition state, and products of the proton transfer reaction, a detailed potential energy surface can be constructed, offering fundamental insights into the reaction mechanism. tenmak.gov.tr

Table 2: Information Obtainable from Ab Initio Molecular Orbital Methods for Lutidine-Acetate Systems
PropertyDescriptionSignificance
Optimized GeometryThe lowest energy arrangement of atoms in the molecule or complex.Provides precise bond lengths, angles, and dihedral angles. acs.orgtandfonline.com
Interaction EnergyThe energy difference between the complex and its separated components.Quantifies the strength of intermolecular forces, such as hydrogen bonds. tenmak.gov.tr
Vibrational FrequenciesThe frequencies at which the molecule's bonds stretch and bend.Allows for the characterization of stationary points (minima and transition states) and comparison with experimental spectroscopic data. acs.org
Electron Density DistributionThe probability of finding an electron at any given point in the molecule.Reveals the nature of chemical bonds and charge distribution.
Potential Energy SurfaceA map of the system's energy as a function of its geometry.Elucidates the reaction pathway and identifies the transition state for proton transfer. tenmak.gov.tr

Theoretical Predictions for Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For the proton transfer reaction between lutidinium and acetate, substituting the transferring proton (H) with its heavier isotope, deuterium (B1214612) (D), can lead to a significant KIE. Theoretical calculations are crucial for predicting and interpreting these effects, which provide deep insights into the nature of the transition state.

Theoretical models can predict the primary KIE (where the bond to the isotope is broken) by calculating the vibrational frequencies of the reactants and the transition state for both the light (H) and heavy (D) isotopes. researchgate.netresearchgate.netfu-berlin.denih.gov A key factor is the difference in zero-point vibrational energy (ZPVE) between the C-H (or N-H) and C-D (or N-D) bonds. The KIE is sensitive to the geometry of the transition state; a symmetric transition state, where the proton is equally shared between the donor and acceptor, is predicted to exhibit a maximum KIE. researchgate.netresearchgate.net

Computational studies on similar proton transfer reactions have shown that KIE values (kH/kD) can vary widely. For instance, the abstraction of a proton from 2-nitropropane (B154153) by 2,6-lutidine was found to have an exceptionally high kH/kD of 20, suggesting a significant contribution from quantum mechanical tunneling. researchgate.netresearchgate.net In other systems, such as the protonation of substituted styrenes by acetic acids, KIEs are found to change systematically with the reaction's driving force. nih.gov For some reactions involving radical cations, inverse KIEs (kH/kD < 1) have been observed and attributed to mechanisms other than direct proton transfer. acs.org The lack of a KIE in some enzyme-catalyzed reactions suggests that the proton abstraction step is not rate-limiting. nih.gov Theoretical predictions of KIEs are essential for distinguishing between different possible reaction mechanisms and for understanding the role of quantum effects like tunneling in chemical reactions. fu-berlin.denih.govresearchgate.netmdpi.com

Table 3: Theoretical and Experimental Kinetic Isotope Effects (kH/kD) for Analogous Proton Transfer Reactions
Reaction SystemBase/AcidkH/kD ValueReference
Deprotonation of 2-nitropropane2,6-Lutidine~20 researchgate.netresearchgate.net
Deprotonation of 2-nitropropaneAcetate ionValue reported but not specified in abstract researchgate.netresearchgate.net
Protonation of α-methoxystyrenesSubstituted Acetic AcidsSystematically varies with substituents nih.gov
Oxidation of 9-methylanthracene (B110197) radical cation2,6-LutidineInverse (0.83) at one position, Primary (3.5-5.9) at another acs.org
MAO-B oxidation of a coumarin (B35378) derivativeEnzyme active site~1 (No significant KIE) nih.gov

Supramolecular Interactions and Adduct Formation in Lutidine Acetate Systems

Hydrogen Bonding Networks in Solid-State Structures

The presence and nature of these hydrogen bonds can be further analyzed using techniques like Reduced Density Gradient (RDG) plots, which for the aforementioned cobalt complex, display the coexistence of H-bonds and steric repulsions. rsc.org These non-covalent interactions are fundamental to the stability of the crystal lattice. The coordination of lutidine as a Lewis base and the acetate (B1210297) moiety as a flexible ligand provides significant coordination flexibility around the metal center. rsc.orgresearchgate.net

Studies on binary mixtures of 2,6-lutidine and water have also provided insights into hydrogen bonding. sci-hub.seacs.org Research indicates the presence of water molecules that form hydrogen bonds with the nitrogen atom of lutidine. sci-hub.seacs.org These interactions are quite strong, leading to a decreased rotational mobility of the involved water molecules compared to bulk water. sci-hub.seacs.org The formation of these strong OD···N hydrogen bonds between heavy water (HDO) and the nitrogen atom of lutidine has been observed to increase with higher lutidine concentrations, contributing to the heterogeneity of hydrogen bond strengths within the mixture. acs.org

Adduct Formation with Metal Chelates

The formation of adducts between lutidine and metal chelates is a well-documented phenomenon, significantly influenced by factors such as the basicity of the lutidine isomer and steric hindrance around the coordination site.

Quantitative Determination of Adduct Formation Constants

Spectrophotometric methods are commonly employed to quantitatively determine the adduct formation constants (logβn) of lutidine with metal chelates. These studies reveal the stability of the resulting adducts. For instance, the adduct formation of various lutidine isomers with zinc oxinate has been studied, showing that the stability generally increases with the basicity of the lutidine. niscpr.res.in However, this trend is often modulated by steric factors. niscpr.res.in

The following table presents the adduct formation constants for various pyridine (B92270) derivatives with zinc oxinate, illustrating the interplay between basicity and steric hindrance.

Heterocyclic Nitrogen BaseAdduct Formation Constant (log K)
2,6-Lutidine-
2,4,6-Collidine-
2,4-Lutidine-
2-Picoline-
Pyridine-
3-Picoline-
4-Picoline-

Similarly, studies on nickel(II) di(o-chlorophenyl) carbazonate adducts with various nitrogen bases, including lutidines, have been conducted. joac.info The stability constants (logβn) were determined, and it was found that the bonding in these adducts is directly proportional to the basic character of the nitrogen bases. joac.info

Influence of Steric Hindrance on Adduct Stability

Steric hindrance plays a critical role in the stability of lutidine-metal chelate adducts. Methyl groups positioned adjacent to the nitrogen atom in the lutidine ring can significantly impede adduct formation.

For example, 2,6-lutidine consistently forms the least stable adducts with metal chelates like zinc oxinate and nickel(II) di(o-chlorophenyl) carbazonate. niscpr.res.injoac.info This is attributed to the two methyl groups flanking the nitrogen atom, which create substantial steric hindrance. niscpr.res.injoac.info In the case of zinc oxinate, this steric hindrance leads to the formation of a penta-coordinated adduct, whereas other pyridines form hexa-coordinated adducts. niscpr.res.in

Similarly, 2,4-lutidine, despite having a higher basicity than pyridine due to the electron-donating methyl group at the 4-position, forms a less stable adduct. niscpr.res.in The steric influence of the 2-methyl group is not sufficiently compensated for by the increased basicity. niscpr.res.in In contrast, 4-picoline, which has a methyl group away from the coordination site, forms a more stable adduct than pyridine. niscpr.res.in

The stability of adducts with various pyridine derivatives and zinc oxinate follows the order: 2,6-lutidine < 2,4,6-collidine < 2,4-lutidine < 2-picoline < pyridine < 3-picoline < 4-picoline. niscpr.res.in A similar trend is observed with nickel(II) chelates, where the stability order is influenced by both the basicity and steric hindrance of the adducting bases. rjpbcs.com

Noncovalent Interactions in Coordination Complexes

Beyond classical hydrogen bonding, other noncovalent interactions are crucial in defining the structure and properties of lutidine-acetate coordination complexes. In the [(3,5-lutidine)2Co(OAc)2(H2O)2] complex, analysis of the molecular electrostatic potential (MEP) map reveals electron-rich centers, which are consistent with the solid-state structure. rsc.orgresearchgate.net

The coordination of lutidine as a Lewis base and the acetate moiety as a flexible ligand introduces a degree of adaptability in the coordination sphere around the metal ion. rsc.orgresearchgate.net This flexibility can facilitate catalytic processes by allowing for easier substrate coordination and removal. rsc.org The presence of electron-rich centers around the metal is also believed to enhance catalytic activity. rsc.orgresearchgate.net

Reduced Density Gradient (RDG) analysis further elucidates the non-covalent interactions within these complexes. For the cobalt(II) acetate complex, the RDG plot confirms the simultaneous presence of hydrogen bonds and steric repulsions, highlighting the complex balance of forces that stabilize the structure. rsc.org

Solution Phase Behavior and Dissociation Phenomena

The behavior of lutidine-acetate systems in solution is characterized by dissociation equilibria and dynamic interactions. In aqueous solutions, 2,6-lutidine acts as a weak base. sci-hub.se The study of binary mixtures of 2,6-lutidine and water below the lower solution critical temperature reveals the formation of lutidine clusters. sci-hub.se The size of these clusters is temperature-dependent, decreasing as the temperature is lowered further below the critical point. sci-hub.se

The interaction between lutidine and water molecules in solution is complex, involving both water molecules hydrating the hydrophobic methyl groups of lutidine and those forming strong hydrogen bonds with the nitrogen atom. acs.org The latter interaction is particularly strong and is expected to persist across a range of temperatures. acs.org

In the context of palladium acetate, which exists as a trimer, its dissociation in the presence of ligands is a key aspect of its chemistry. While not directly involving lutidine in the provided study, the principles of ligand-induced dissociation are relevant. researchgate.net The presence of amine ligands can cause the disintegration of palladium salt aggregates in solution, leading to the isolation and stabilization of the palladium complex by the amine molecules. researchgate.net This illustrates how the solution-phase behavior of metal-acetate complexes can be significantly altered by the introduction of coordinating ligands like lutidines.

Furthermore, studies on the dissociation constants (pKa) of molecules like 2,6-lutidine in solution are crucial for understanding their acid-base chemistry and predicting their behavior in various chemical environments. nih.govuea.ac.uk

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing lutidine-coordinated metal acetate complexes, and how are they optimized for reproducibility?

  • Methodological Answer : Lutidine-acetate complexes are typically synthesized via room-temperature reactions in polar solvents (e.g., acetonitrile or methanol) using stoichiometric ratios of metal acetates (e.g., Co(OAc)₂·4H₂O) and lutidine isomers. For example, [Co(3,5-lutidine)₂(OAc)₂(H₂O)₂] is synthesized by reacting Co(OAc)₂·4H₂O with 3,5-lutidine (1:2 molar ratio) in acetonitrile, yielding octahedral geometries . Optimization involves adjusting solvent polarity, reaction temperature, and ligand-to-metal ratios to control coordination modes and nuclearity .

Q. How do IR spectroscopy and X-ray diffraction (XRD) characterize lutidine-acetate complexes?

  • Methodological Answer :

  • IR : Monodentate acetate ligands exhibit νₐₛ(OCO) and νₛ(OCO) bands at ~1572 cm⁻¹ and ~1419 cm⁻¹, respectively. Coordinated water shows broad bands at ~3425 cm⁻¹ and deformation bands at ~710 cm⁻¹ .
  • XRD : Determines bond lengths (e.g., Co–Owater: 2.131 Å, Co–Nlutidine: 2.153 Å) and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing 3D structures) .

Q. What role does lutidine play in modulating acetate coordination modes in transition metal complexes?

  • Methodological Answer : Lutidine acts as a Lewis base, displacing labile ligands (e.g., water) to enhance coordination flexibility. The steric bulk of lutidine isomers (e.g., 2,4- vs. 3,5-lutidine) influences nuclearity—smaller isomers favor trinuclear clusters, while bulkier ones form coordination polymers . Basic strength (pKa) of lutidine also affects protonation equilibria during synthesis .

Advanced Research Questions

Q. How do the electronic and steric properties of lutidine isomers impact the catalytic activity of cobalt-acetate complexes in the oxygen evolution reaction (OER)?

  • Methodological Answer :

  • Electronic Effects : 3,5-Lutidine increases electron density at the Co center (via DFT-calculated HOMO-LUMO gaps: ~3.92 eV), enhancing OER turnover frequency (TOF: 0.05) compared to IrO₂ .
  • Steric Effects : Bulky substituents in 2,6-lutidine reduce catalytic activity by hindering substrate access. Post-catalytic XPS reveals Co²⁺→Co³⁺ oxidation, with retained bulk structure .
  • Table 1 : OER Performance Comparison
CatalystOnset Potential (V vs. RHE)TOF (s⁻¹)Stability (cycles)
[Co(3,5-lutidine)₂(OAc)₂(H₂O)₂]1.500.05>100
IrO₂1.520.0250

Q. What mechanistic insights do molecular electrostatic potential (MEP) maps and hydrogen-bonding networks provide about lutidine-acetate complex reactivity?

  • Methodological Answer :

  • MEP Maps : Red regions (electron-rich) at acetate oxygen atoms facilitate nucleophilic attack during OER. Blue regions (electropositive) on lutidine pyridine rings stabilize proton transfer .
  • Hydrogen Bonding : Intra-/intermolecular O–H···O bonds (e.g., O1water to O3acetate: 2.68 Å) create porous 3D frameworks, improving ion transport and active site accessibility .

Q. How do reaction conditions influence nuclearity in zinc-lutidine acetate complexes?

  • Methodological Answer : Nuclearity (e.g., trinuclear vs. polymeric) depends on:

  • Solvent : Methanol promotes trinuclear [Zn₃(OAc)₆] clusters via intermediate aggregation, while DMF favors polymers .
  • Lutidine Isomer : 3,5-Lutidine forms discrete clusters due to balanced basicity (pKa ~6.7), whereas 2,4-lutidine induces polymerization via stronger H-bonding .
  • Table 2 : Nuclearity Trends in Zn-Lutidine Complexes
Lutidine IsomerSolventProduct NuclearityYield (%)
3,5-lutidineMethanolTrinuclear93
2,4-lutidineMethanolPolymer81

Analytical and Theoretical Considerations

Q. What advanced spectroscopic and computational methods validate the coordination environment of lutidine-acetate complexes?

  • Methodological Answer :

  • Solid-State ¹³C NMR : Differentiates monodentate (δ ~185 ppm) vs. bridging acetate (δ ~175 ppm) .
  • DFT Calculations : Geometry optimization (B3LYP/LANL2DZ) matches XRD data (RMSD <0.05 Å), confirming octahedral distortion .

Q. How does lutidine participate in non-covalent interactions that stabilize supramolecular architectures?

  • Methodological Answer : π-π stacking between lutidine pyridine rings (3.8–4.2 Å spacing) and C–H···O interactions (2.5–3.0 Å) create extended networks. These interactions are critical for electrocatalyst durability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.